molecular formula C5H3FN2O2 B1302947 3-Fluoro-2-nitropyridine CAS No. 54231-35-5

3-Fluoro-2-nitropyridine

Cat. No.: B1302947
CAS No.: 54231-35-5
M. Wt: 142.09 g/mol
InChI Key: IJVFHCSUEBAAOZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitropyridine is a useful research compound. Its molecular formula is C5H3FN2O2 and its molecular weight is 142.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3FN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVFHCSUEBAAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376464
Record name 3-fluoro-2-nitropyridine
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Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-35-5
Record name 3-Fluoro-2-nitropyridine
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Record name 3-fluoro-2-nitropyridine
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Record name 3-Fluoro-2-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-nitropyridine (CAS: 54231-35-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitropyridine, a pivotal heterocyclic intermediate in organic synthesis. The document details its physicochemical properties, synthesis, and reactivity, with a particular focus on its applications in the pharmaceutical and agrochemical industries. Safety protocols and handling procedures are also outlined. This guide is intended to be a valuable resource for professionals engaged in research and development, offering detailed experimental methodologies and structured data to facilitate its use in complex synthetic pathways.

Introduction

This compound, with CAS number 54231-35-5, is a substituted pyridine (B92270) ring bearing both a fluorine atom and a nitro group.[1][2] This unique substitution pattern imparts distinct electronic properties, rendering the compound highly reactive and a versatile building block in organic synthesis.[1] The presence of the electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution reactions, a key transformation in the synthesis of a wide array of functionalized molecules.[1] Its utility is particularly pronounced in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and implementation.

PropertyValueReference(s)
CAS Number 54231-35-5[1][2]
Molecular Formula C₅H₃FN₂O₂[1][2]
Molecular Weight 142.09 g/mol [1][2]
Appearance Yellow to brown crystalline solid[1]
Melting Point 32-38 °C[1]
Boiling Point 255.8 ± 20.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Solubility Soluble in various organic solvents, slightly soluble in water.
Purity ≥ 97% (HPLC)[1]

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 3-aminopyridine (B143674) followed by a Schiemann-type reaction. Below is a detailed experimental protocol.

Experimental Protocol: Synthesis from 3-Aminopyridine

This procedure outlines the synthesis via a diazotization reaction.

Materials:

Procedure:

  • A solution of sodium nitrite (e.g., 20 g, 288 mmol) in water (40 mL) is added dropwise to a stirred mixture of 3-aminopyridine (e.g., 40 g, 288 mmol) in 34% fluoroboric acid (140 mL).

  • The temperature must be maintained between -8 °C and -2 °C during the addition.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

  • The resulting suspension is filtered, and the collected solid is washed with cold 34% fluoroboric acid (35 mL) and then with ether (80 mL).

  • The solid fluoroborate salt is dried under high vacuum at room temperature for 12 hours.

  • The dried fluoroborate salt is then carefully heated to 120 °C for decomposition. This step should be performed with caution as decomposition can be vigorous.

  • The remaining oil is cooled and treated with a 10% sodium bicarbonate solution (80 mL) to neutralize any remaining acid.

  • The aqueous mixture is extracted with dichloromethane or chloroform (3 x volume).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a light yellow solid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product 3-Aminopyridine 3-Aminopyridine Diazotization Diazotization 3-Aminopyridine->Diazotization Fluoroboric Acid Fluoroboric Acid Fluoroboric Acid->Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization Fluoroborate Salt Formation Fluoroborate Salt Formation Diazotization->Fluoroborate Salt Formation Intermediate Thermal Decomposition Thermal Decomposition Fluoroborate Salt Formation->Thermal Decomposition Workup & Purification Workup & Purification Thermal Decomposition->Workup & Purification This compound This compound Workup & Purification->this compound

Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is enhanced by the strong electron-withdrawing nitro group. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in this activated system, can be readily displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant reaction pathway for this compound, enabling the introduction of a wide range of functional groups.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Product + Fluoride Ion (F⁻) Meisenheimer->Product Elimination of Leaving Group

General mechanism of SNAr on this compound.
Representative Experimental Protocol: Amination (SNAr)

This protocol provides a general methodology for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine, aniline)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent to a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile (1.1-1.5 equivalents) to the solution, followed by the addition of the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after 2-12 hours), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and inorganic salts. Repeat the aqueous wash two more times, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyridine product.

Applications in Research and Development

This compound is a valuable intermediate in several key areas of chemical research and industry.

  • Pharmaceutical Development : It serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its derivatives have shown potential in the development of drugs targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[1]

  • Agrochemicals : The compound is utilized in the formulation of modern pesticides and herbicides, contributing to the development of more effective and environmentally benign crop protection solutions.[1][2]

  • Material Science : Its reactivity and stability are exploited in the synthesis of advanced materials, including specialty polymers and coatings.[1] There is also interest in its use for creating liquid crystals and organic light-emitting diodes (OLEDs).[2]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science This compound This compound Neurological Disorders Neurological Disorders This compound->Neurological Disorders Anti-inflammatory Agents Anti-inflammatory Agents This compound->Anti-inflammatory Agents Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Pesticides Pesticides This compound->Pesticides Herbicides Herbicides This compound->Herbicides Polymers & Coatings Polymers & Coatings This compound->Polymers & Coatings Liquid Crystals & OLEDs Liquid Crystals & OLEDs This compound->Liquid Crystals & OLEDs

Key application areas of this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of this compound and its reaction products. While specific experimental spectra are not widely available in public databases, the following table provides an overview of the expected spectroscopic characteristics.

TechniqueData
¹H NMR Consistent with the structure, showing signals in the aromatic region.
¹³C NMR Consistent with the five distinct carbon environments in the molecule.
IR Spectroscopy Conforms to the structure, with characteristic peaks for C-F, C-NO₂, and aromatic C-H and C=C/C=N bonds.
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 142.09.

Note: For definitive identification, it is recommended to acquire spectroscopic data on a sample of known purity.

Safety and Handling

This compound is a chemical that requires careful handling to ensure safety in a laboratory or industrial setting.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 0-8°C.[1]

  • Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique electronic properties facilitate a range of chemical transformations, most notably nucleophilic aromatic substitution, making it a key component in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science industries. This guide provides essential technical information to support its safe and effective use in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitropyridine is a crucial heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its unique molecular structure, featuring a pyridine (B92270) ring substituted with both a highly electronegative fluorine atom and an electron-withdrawing nitro group, imparts distinct reactivity, making it a valuable building block in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its role in synthetic chemistry.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in chemical synthesis, influencing its reactivity, solubility, and handling requirements. The data presented below has been compiled from various sources to provide a comparative overview.

General and Physical Properties
PropertyValueSource
Molecular Formula C5H3FN2O2[3]
Molecular Weight 142.09 g/mol [3]
Appearance Yellow to light brown crystalline solid[2]
Melting Point 33-38 °C[2]
Boiling Point 255.8 ± 20.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 108.5 ± 21.8 °C[2]
Solubility and Partitioning
PropertyValueSource
Water Solubility Slightly soluble[2]
LogP (o/w) 1.1[3]
Spectroscopic and Other Properties
PropertyValueSource
pKa -5.01 ± 0.22 (Predicted)[2]
InChI Key IJVFHCSUEBAAOZ-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(N=C1)--INVALID-LINK--[O-])F[3]

Experimental Protocols

Synthesis of this compound from 3-Aminopyridine (B143674)

This protocol outlines a common method for the synthesis of this compound via a diazotization reaction of 3-aminopyridine, followed by a Balz-Schiemann reaction.[4]

Materials:

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, a mixture of 3-aminopyridine (40 g, 288 mmol) in 34% fluoroboric acid (140 mL) is prepared and stirred.[4]

    • The mixture is cooled to a temperature between -8 °C and -2 °C using an ice-salt bath.[4]

    • A solution of sodium nitrite (20 g, 288 mmol) in water (40 mL) is added dropwise to the stirring mixture, ensuring the temperature is maintained within the specified range.[4]

    • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[4]

  • Isolation of the Fluoroborate Salt:

    • The resulting suspension is filtered.[4]

    • The collected solid is washed with 34% fluoroboric acid (35 mL) and then with ether (80 mL).[4]

    • The solid is dried under a high vacuum at room temperature for 12 hours to yield the fluoroborate salt as an orange-brown solid.[4]

  • Decomposition and Product Formation:

    • The dried fluoroborate salt is carefully heated to 120 °C, at which point it decomposes.[4]

    • Alternatively, the fluoroborate salt can be refluxed in toluene (50 mL) for 3 hours.[4]

  • Work-up and Purification:

    • After decomposition, the remaining oil is treated with a 10% sodium bicarbonate solution (80 mL).[4]

    • The mixture is then extracted with dichloromethane or chloroform.[4]

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a light yellow solid.[4]

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the workflow for the synthesis of this compound from 3-aminopyridine.

G A 3-Aminopyridine C Diazotization (-8 to -2 °C) A->C B Fluoroboric Acid (HBF4) Sodium Nitrite (NaNO2) B->C D Fluoroborate Salt Intermediate C->D E Thermal Decomposition (120 °C or Toluene Reflux) D->E G Work-up & Purification (NaHCO3, Extraction, Drying) E->G F This compound G->F

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

This compound is a key building block in organic synthesis, primarily utilized in nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the fluorine atom by various nucleophiles.

G cluster_0 Nucleophilic Aromatic Substitution A This compound C Substituted 2-nitropyridine (B88261) Derivatives A->C Reaction B Nucleophile (e.g., R-OH, R-NH2, R-SH) B->C Reactant D Pharmaceuticals C->D E Agrochemicals C->E F Advanced Materials C->F

Caption: Role of this compound as a synthetic intermediate.

References

3-Fluoro-2-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core chemical and physical properties of 3-Fluoro-2-nitropyridine, a key intermediate in various synthetic processes.

Core Chemical Properties

This compound is a pyridine (B92270) ring substituted with both a fluoro and a nitro group.[1] These substitutions grant it unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular structures.[1][2] The nitro group enhances its electrophilic nature, which facilitates nucleophilic substitution reactions, while the fluoro substituent is key for creating organofluorine compounds.[1]

The quantitative chemical data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₅H₃FN₂O₂[1][2][3][4][5]
Molecular Weight 142.09 g/mol [2][3][5][6][7][8]
CAS Number 54231-35-5[1][2][4][5]
Appearance Yellow to light brown solid / Yellow crystal[1][2][6]
Melting Point 32-38 °C (approx. 35°C)[1][2][6]
Boiling Point 255.8 ± 20.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Purity ≥ 97-98%[1][2][7]
IUPAC Name This compound[3][7]

Compound Identification and Structure

The following diagram outlines the key identifiers and structural representations for this compound.

G Figure 1: Identifiers for this compound cluster_identifiers Chemical Identifiers cluster_smiles Structural Representation Compound This compound Formula Molecular Formula C₅H₃FN₂O₂ Compound->Formula Weight Molecular Weight 142.09 g/mol Compound->Weight CAS CAS Number 54231-35-5 Compound->CAS SMILES SMILES C1=CC(=C(N=C1)N+[O-])F Formula->SMILES defines

Figure 1: Identifiers for this compound

Experimental Protocols

Detailed, step-by-step experimental protocols for the application of this compound are highly specific to the target molecule and reaction context. However, a general synthetic route for its preparation is described in the literature.

Synthesis of this compound (Overview):

A common method involves the following steps:

  • A solution of sodium nitrite (B80452) in water is added to a stirred mixture of 2-nitropyridine-3-amine in fluoroboric acid at a controlled low temperature (-8 °C to -2 °C).[4]

  • The resulting suspension is filtered to yield an orange-brown fluoroborate salt.[4]

  • The dry salt is then decomposed by heating to 120 °C.[4]

  • The resulting oil is treated with a sodium hydrogenocarbonate solution and extracted with dichloromethane.[4]

  • The combined extracts are dried, and the solvent is removed under reduced pressure to yield this compound as a pale yellow solid.[4]

Note: This is a summarized protocol. Researchers should consult primary literature for detailed experimental conditions, safety precautions, and characterization data.

Applications and Roles in Research

This compound serves as a versatile building block in organic synthesis.[2] Its unique electronic properties make it a valuable intermediate for creating more complex molecules.[2]

  • Pharmaceutical Development: It is a crucial intermediate for synthesizing various pharmaceuticals, including anti-inflammatory, antimicrobial agents, and compounds targeting neurological disorders.[2]

  • Agrochemicals: The compound is used in the formulation of pesticides and herbicides.[2]

  • Material Science: It is explored for its potential in developing advanced materials like polymers and coatings.[2]

  • Organic Synthesis: Its reactivity is harnessed for nucleophilic substitutions and coupling reactions, enabling chemists to construct complex heterocyclic compounds efficiently.[1][2]

References

Spectroscopic Data of 3-Fluoro-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-Fluoro-2-nitropyridine. This key intermediate in pharmaceutical and organic synthesis presents a unique spectroscopic profile due to the electronic effects of its fluoro and nitro substituents on the pyridine (B92270) ring. This document summarizes the available spectral data, outlines the experimental protocols for data acquisition, and provides a visual representation of the structural-spectral correlations.

Introduction

This compound (CAS No. 54231-35-5) is a valuable building block in the synthesis of a wide range of heterocyclic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a fluorine atom and a nitro group significantly influences the electron density of the pyridine ring, leading to distinct chemical shifts and coupling patterns in its NMR spectra. Accurate interpretation of this data is crucial for confirming the structure and purity of the compound and for understanding its reactivity in subsequent chemical transformations.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from available scientific literature.

¹H NMR Data
Proton PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-47.8mNot Reported
H-57.8mNot Reported
H-68.45mNot Reported

Solvent: Deuteriochloroform (CDCl₃)

¹³C NMR Data

As of the latest literature review, specific experimental ¹³C NMR data for this compound has not been reported in detail. The predicted chemical shifts are available through computational databases, but experimentally verified data remains to be published. The electron-withdrawing effects of the nitro and fluoro groups are expected to significantly deshield the adjacent carbon atoms.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following section details a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on solubility and the desired chemical shift referencing.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: Standard single-pulse experiment

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (or as needed to achieve a good signal-to-noise ratio)

  • Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm

Structural-Spectral Correlation

The electronic environment of each proton and carbon atom in this compound dictates its chemical shift in the NMR spectrum. The following diagram illustrates the logical relationship between the molecular structure and the expected NMR signals.

3-Fluoro-2-nitropyridine_NMR_Correlation Figure 1: Structural Correlation of this compound and its NMR Signals cluster_structure Molecular Structure cluster_signals Expected NMR Signals mol_structure H4 H-4 Signal mol_structure->H4 H-4 H5 H-5 Signal mol_structure->H5 H-5 H6 H-6 Signal mol_structure->H6 H-6 C2 C-2 Signal mol_structure->C2 C-2 C3 C-3 Signal mol_structure->C3 C-3 C4 C-4 Signal mol_structure->C4 C-4 C5 C-5 Signal mol_structure->C5 C-5 C6 C-6 Signal mol_structure->C6 C-6

Caption: Molecular structure and its corresponding NMR signals.

The electron-withdrawing nitro group at the C-2 position and the electronegative fluorine atom at the C-3 position will have a significant deshielding effect on the adjacent protons and carbons. This is reflected in the downfield chemical shifts observed for the aromatic protons. The proton at the C-6 position is expected to be the most deshielded due to its proximity to the nitrogen atom of the pyridine ring. The protons at C-4 and C-5 will exhibit complex splitting patterns due to mutual coupling and coupling with the fluorine atom.

Conclusion

This technical guide provides a summary of the available ¹H NMR data for this compound and a general protocol for its acquisition. While detailed experimental ¹³C NMR data is not yet prevalent in the literature, the information provided herein serves as a valuable resource for researchers working with this important synthetic intermediate. The provided experimental guidelines will aid in obtaining high-quality spectra for confirmation of structure and purity, which are critical aspects in drug development and chemical research. Further investigation to fully characterize the ¹³C NMR spectrum and to determine the proton-fluorine coupling constants is warranted.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to characterize 3-Fluoro-2-nitropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The unique structural features of this compound, including a pyridine (B92270) ring substituted with both a highly electronegative fluorine atom and a nitro group, give rise to distinct spectroscopic signatures. This document outlines the theoretical basis and experimental protocols for its analysis by Infrared (IR) Spectroscopy and Mass Spectrometry (MS), presenting predicted data to aid in its identification and characterization.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of the chemical bonds in this compound are influenced by the electronic effects of the fluorine and nitro substituents on the pyridine ring.

Predicted Infrared Spectral Data

Due to the limited availability of experimental spectra in public databases, the following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory, which is a common method for predicting vibrational frequencies of organic molecules.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~3100 - 3000C-H stretching (aromatic)Weak to Medium
~1600 - 1580C=C stretching (pyridine ring)Medium
~1540 - 1520Asymmetric NO₂ stretchingStrong
~1480 - 1460C=N stretching (pyridine ring)Medium
~1360 - 1340Symmetric NO₂ stretchingStrong
~1250 - 1200C-F stretchingStrong
~850 - 800C-N stretching (nitro group)Medium
~780 - 740C-H out-of-plane bendingMedium
Experimental Protocol for FT-IR Analysis

This protocol describes a standard method for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

  • Perform a baseline correction if necessary.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrometry Data

The following table outlines the predicted major fragments for this compound under electron ionization (EI) conditions. The fragmentation is expected to be driven by the loss of the nitro group and subsequent rearrangements.

m/z (mass-to-charge ratio)Proposed Fragment IonNotes
142[C₅H₃FN₂O₂]⁺ (Molecular Ion)The parent ion.
112[C₅H₃FN]⁺Loss of NO₂ radical.
96[C₅H₃F]⁺Loss of a nitro group (NO₂) from the molecular ion.
85[C₄H₃F]⁺Loss of HCN from the [C₅H₃FN]⁺ fragment.
69[C₄H₂F]⁺Loss of a hydrogen atom from the m/z 85 fragment.
Experimental Protocol for Mass Spectrometry Analysis

This protocol describes a general procedure for the analysis of this compound using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: Scan from m/z 40 to 200.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum.

Visualized Workflows and Pathways

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a key signaling pathway involving a related class of compounds.

experimental_workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ir_sample Sample Preparation (ATR) ir_acquire Data Acquisition (FT-IR) ir_sample->ir_acquire ir_process Data Processing (Baseline Correction, Peak Picking) ir_acquire->ir_process ir_data IR Spectrum Data ir_process->ir_data ms_sample Sample Preparation (Dilution) ms_acquire Data Acquisition (GC-MS) ms_sample->ms_acquire ms_process Data Analysis (TIC, Mass Spectrum Extraction) ms_acquire->ms_process ms_data Mass Spectrum Data ms_process->ms_data start This compound Sample start->ir_sample start->ms_sample

Caption: Experimental workflow for IR and MS analysis.

fragmentation_pathway mol [C₅H₃FN₂O₂]⁺ (m/z = 142) frag1 [C₅H₃FN]⁺ (m/z = 112) mol->frag1 -NO₂ frag2 [C₅H₃F]⁺ (m/z = 96) mol->frag2 -NO₂ frag3 [C₄H₃F]⁺ (m/z = 85) frag1->frag3 -HCN

Caption: Predicted MS fragmentation of this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitropyridine is a valuable heterocyclic intermediate in organic synthesis, playing a crucial role in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the pyridine (B92270) ring, make it a versatile building block for creating complex molecular architectures.[1][2] The nitro group enhances the electrophilic nature of the pyridine ring, facilitating nucleophilic substitution reactions, while the fluorine atom can modulate the physicochemical properties of the final compounds.[1] A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug discovery and development, ensuring optimal reaction conditions, formulation, and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReferences
CAS Number 54231-35-5[2][3][4]
Molecular Formula C₅H₃FN₂O₂[2][3][4]
Molecular Weight 142.09 g/mol [2][3][4]
Appearance Yellow to light brown crystalline solid/powder[1][2]
Melting Point 33-39 °C[5]
Boiling Point 255.8 ± 20.0 °C (Predicted)[1]
Density 1.439 ± 0.06 g/cm³ (Predicted)[3]
pKa -5.01 ± 0.22 (Predicted)[3]
Flash Point >70 °C[5]

Solubility Profile

SolventSolubilityReferences
Water Slightly soluble / Sparingly soluble[3][4]
Methanol Soluble
Ethanol Soluble[4]
Acetone Soluble[4]
Dichloromethane Soluble (inferred from synthesis workup)[5]
Toluene Soluble (inferred from synthesis workup)[6]

Note: The lack of quantitative solubility data highlights an area for future research to enable more precise control over experimental conditions and formulation development.

Stability Profile

The stability of this compound is a key consideration for its storage and handling to prevent degradation and ensure the integrity of the material.

Stability AspectObservations and RecommendationsReferences
Thermal Stability Stable at recommended storage temperatures. High temperatures during synthesis (120 °C) are used for decomposition of an intermediate salt, suggesting the final product has moderate thermal stability.[6]
Photolytic Stability No specific data available. However, nitropyridines can be susceptible to photodegradation. Exposure to UV light should be minimized.[7][8]
Hydrolytic Stability No specific data available. The presence of the electron-withdrawing nitro group may make the pyridine ring susceptible to nucleophilic attack by water, particularly at non-neutral pH.[9]
Recommended Storage Store in a cool, well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. The compound is noted to be air-sensitive.[3]

Reactivity and Potential Degradation Pathways

Nucleophilic Aromatic Substitution

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 2-position and the electronegative fluorine at the 3-position activate the pyridine ring for attack by nucleophiles. The fluorine atom typically acts as the leaving group.

Nucleophilic_Substitution This compound This compound Intermediate Intermediate This compound->Intermediate + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Intermediate Substituted_Product 3-Nu-2-nitropyridine Intermediate->Substituted_Product - F- Fluoride_Ion F- Intermediate->Fluoride_Ion

Caption: Nucleophilic substitution of this compound.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported, potential pathways can be inferred from the general chemistry of nitropyridines.

  • Thermal Degradation: At elevated temperatures, nitropyridines can undergo decomposition, which may involve the loss of the nitro group and subsequent reactions of the pyridine ring.[10][11]

  • Photodegradation: Exposure to UV light can lead to the transformation of the nitro group to a nitroso group, followed by further reactions.[7] The pyridine ring itself can also be susceptible to photolytic cleavage.[8]

  • Hydrolysis: Under certain pH conditions, particularly basic conditions, the pyridine ring may be susceptible to hydrolytic degradation, potentially leading to ring-opening products.[9]

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the determination of the solubility and stability of this compound.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol is adapted from standard methods for determining the solubility of organic compounds.

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Calculation Calculation Start Start Prepare_Solutions Prepare saturated solutions of This compound in various solvents (e.g., Water, Methanol, Ethanol, Acetone) Start->Prepare_Solutions Equilibrate Equilibrate solutions at a constant temperature (e.g., 25°C) with stirring for a defined period (e.g., 24 hours) Prepare_Solutions->Equilibrate Filter Filter the solutions to remove undissolved solid Equilibrate->Filter Dilute Prepare serial dilutions of the filtrate with a suitable solvent Filter->Dilute Analyze Analyze the dilutions using a validated UV-Vis spectrophotometer or HPLC method Dilute->Analyze Determine_Concentration Determine the concentration of the saturated solution from the calibration curve Analyze->Determine_Concentration Calibration_Curve Generate a calibration curve from standards of known concentration Calibration_Curve->Determine_Concentration Calculate_Solubility Calculate Solubility (g/L or mg/mL) Determine_Concentration->Calculate_Solubility

Caption: Workflow for solubility determination.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone) in a sealed container.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Allow the mixture to settle, then filter a portion of the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Analysis: Accurately dilute the clear filtrate with a suitable solvent and analyze by a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve of known concentrations of this compound.

  • Calculation: Determine the concentration of the saturated solution from the calibration curve and express the solubility in appropriate units (e.g., g/L, mg/mL).

Protocol for Stability and Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[12]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

  • Stress Conditions: Expose the samples to a range of stress conditions:

    • Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60 °C).

    • Oxidative: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal: Expose the solid material and solutions to elevated temperatures (e.g., 60 °C, 80 °C).

    • Photolytic: Expose the solid material and solutions to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and any formed degradation products. This data can be used to determine the degradation rate and identify potential degradation pathways.

Synthesis Workflow

A common synthetic route to this compound involves the diazotization of 3-amino-2-nitropyridine (B78374) followed by a Schiemann-type reaction.[5]

Synthesis_of_3_Fluoro_2_nitropyridine 3-Amino-2-nitropyridine 3-Amino-2-nitropyridine Diazonium_Salt Diazonium Fluoroborate Salt 3-Amino-2-nitropyridine->Diazonium_Salt 1. NaNO2, HBF4 2. Low Temperature This compound This compound Diazonium_Salt->this compound Thermal Decomposition (e.g., 120°C)

Caption: Synthesis of this compound.

References

Technical Guide: Synthesis of 3-Fluoro-2-nitropyridine from 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-nitropyridine is a valuable chemical intermediate widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring both a fluorine atom and a nitro group on a pyridine (B92270) ring, confers enhanced reactivity, making it a critical building block for complex chemical entities.[1] The nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution, while the fluorine atom can enhance the biological activity and stability of the final products.[1][2] This guide provides an in-depth overview of the synthesis of this compound from 3-aminopyridine, focusing on the well-established Balz-Schiemann reaction.

Core Synthesis Pathway: The Balz-Schiemann Reaction

The primary route for converting a primary aromatic amine, such as 3-aminopyridine, to its corresponding aryl fluoride (B91410) is the Balz-Schiemann reaction.[3][4] This method involves two key transformations:

  • Diazotization : The primary amine is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid.[5] In this specific synthesis, fluoroboric acid (HBF₄) is used, which serves as both the acid and the source of the tetrafluoroborate (B81430) counterion.[3][6]

  • Thermal Decomposition : The isolated diazonium tetrafluoroborate salt is then heated.[5] This induces the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), generating a highly reactive aryl cation that is subsequently trapped by the fluoride ion (F⁻) to yield the final aryl fluoride product.[3]

Below is a high-level workflow illustrating this transformation.

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Decomposition cluster_end Final Product start 3-Aminopyridine process1 Diazotization with NaNO₂ / HBF₄ start->process1 Reagents intermediate Pyridinium-3-diazonium tetrafluoroborate Salt process1->intermediate Isolate Intermediate process2 Thermal Decomposition intermediate->process2 Apply Heat (Δ) end This compound process2->end Formation G amine 3-Aminopyridine diazonium_salt Pyridinium-3-diazonium tetrafluoroborate amine->diazonium_salt Diazotization reagents NaNO₂ + HBF₄ (-8 to -2 °C) reagents->diazonium_salt aryl_cation Aryl Cation Intermediate (unstable) diazonium_salt->aryl_cation Loss of N₂ heat Heat (Δ) ~120 °C or Reflux heat->diazonium_salt product This compound aryl_cation->product F⁻ attack byproducts N₂ + BF₃ aryl_cation->byproducts Byproducts

References

Synthesis of 3-Fluoro-2-nitropyridine via Diazotization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Fluoro-2-nitropyridine, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The core of this synthesis involves a diazotization reaction of 2-amino-3-nitropyridine (B1266227), followed by a fluoro-dediazoniation, a process commonly known as the Balz-Schiemann reaction.[3][4] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data.

Core Reaction and Mechanism

The synthesis of this compound from 2-amino-3-nitropyridine is a two-step process initiated by the conversion of the primary aromatic amine into a diazonium salt. This is followed by the thermal decomposition of the diazonium salt in the presence of a fluoride (B91410) source.[4][5]

Step 1: Diazotization

The diazotization reaction begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong acid, typically fluoroboric acid (HBF₄).[5][6] Nitrous acid is then protonated and dehydrates to form the highly electrophilic nitrosonium ion (NO⁺).[5] The primary amino group of 2-amino-3-nitropyridine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[7] Subsequent tautomerization and protonation, followed by the elimination of a water molecule, leads to the formation of the 2-nitro-3-pyridinediazonium tetrafluoroborate (B81430) salt.[5][7]

Step 2: Fluoro-dediazoniation (Balz-Schiemann Reaction)

The isolated diazonium salt is thermally unstable and, upon heating, decomposes to yield an aryl cation and nitrogen gas.[4] The tetrafluoroborate anion (BF₄⁻) then acts as a fluoride donor, releasing a fluoride ion that attacks the aryl cation to form the final product, this compound.[4][7] Boron trifluoride (BF₃) is generated as a byproduct.[4]

Experimental Protocols

The following protocols are based on established procedures for the diazotization of aromatic amines and the Balz-Schiemann reaction.[8][9]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
2-Amino-3-nitropyridineC₅H₅N₃O₂139.11
Sodium NitriteNaNO₂69.00
Fluoroboric AcidHBF₄87.81
Toluene (B28343)C₇H₈92.14
Dichloromethane (B109758)CH₂Cl₂84.93
Sodium BicarbonateNaHCO₃84.01
Sodium Sulfate (anhydrous)Na₂SO₄142.04
WaterH₂O18.02
Ether(C₂H₅)₂O74.12
Protocol 1: Diazotization and Isolation of the Diazonium Salt
  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-nitropyridine (1.0 eq.) in a 34% solution of fluoroboric acid.

  • Cool the mixture to a temperature between -8°C and -2°C using an ice-salt bath.[8]

  • Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water.[9]

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine, ensuring the temperature is maintained between -8°C and -2°C.[8]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 30 minutes.[8]

  • Monitor the completion of the reaction by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[9]

  • Filter the resulting suspension to collect the solid 2-nitro-3-pyridinediazonium tetrafluoroborate salt.

  • Wash the solid with cold 34% fluoroboric acid and then with cold ether.[8]

  • Dry the isolated diazonium salt under vacuum.

Protocol 2: Thermal Decomposition (Fluoro-dediazoniation)
  • Place the dried 2-nitro-3-pyridinediazonium tetrafluoroborate salt in a flask equipped with a reflux condenser.

  • Add toluene to the flask and heat the mixture to reflux for 3 hours.[8] Alternatively, the dried solid can be decomposed by heating to 120°C.[8]

  • After the decomposition is complete (indicated by the cessation of gas evolution), cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding a 10% aqueous solution of sodium bicarbonate.[8]

  • Extract the aqueous layer with dichloromethane (3 x volumes).[8]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[8]

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization to yield a light yellow solid.[8]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of fluoropyridines via the Balz-Schiemann reaction, based on analogous procedures.[8] Yields can vary depending on the specific substrate and reaction conditions.

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)
3-AminopyridineNaNO₂, HBF₄-8 to -230 min (diazotization)2.8 (for 3-fluoropyridine)
3-AminopyridineNaNO₂, HBF₄-8 to -230 min (diazotization)Not specified (for 3-fluoropyridine)
2-Acetamido-5-aminopyridineNaNO₂, Fluoroborate251.5 h (diazotization)87.2 (diazonium salt)
Diazonium SaltTolueneReflux3 h (decomposition)-
Diazonium SaltHeat120--
Diazonium SaltToluene110-64.9 (for 2-acetamido-5-fluoropyridine)

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_fluorination Step 2: Fluoro-dediazoniation Amine 2-Amino-3-nitropyridine Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO⁺ NaNO2 NaNO₂ Nitrosonium Nitrosonium Ion (NO⁺) NaNO2->Nitrosonium + HBF₄ HBF4 HBF₄ HBF4->Nitrosonium Diazonium 2-Nitro-3-pyridinediazonium Tetrafluoroborate Nitrosamine->Diazonium + H⁺, -H₂O ArylCation Aryl Cation Diazonium->ArylCation Heat (Δ) Diazonium->ArylCation Product This compound ArylCation->Product + F⁻ (from BF₄⁻) N2 N₂ BF3 BF₃

Caption: Overall reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 2-Amino-3-nitropyridine Diazotization Diazotization (-8 to -2°C) Start->Diazotization Reagents NaNO₂, HBF₄, H₂O Reagents->Diazotization Decomposition Thermal Decomposition (Reflux or 120°C) Diazotization->Decomposition Neutralization Neutralization (NaHCO₃) Decomposition->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Electrophilic Nature of the Pyridine Ring in 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic nature of the pyridine (B92270) ring in 3-Fluoro-2-nitropyridine, a key intermediate in modern organic synthesis. The presence of both a nitro group and a fluorine atom significantly activates the pyridine ring towards nucleophilic attack, making it a versatile building block for the synthesis of a wide range of substituted pyridine derivatives. This document details the underlying electronic effects governing its reactivity, presents quantitative data on its synthetic utility, provides detailed experimental protocols for key transformations, and visualizes the reaction mechanisms and workflows.

The Electrophilic Character of this compound

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This electron deficiency is further amplified in this compound by the potent electron-withdrawing properties of the substituents.

  • The Nitro Group (NO₂): The nitro group is a strong resonance and inductive electron-withdrawing group. It significantly depletes electron density from the pyridine ring, particularly at the ortho and para positions relative to its location.

  • The Fluorine Atom (F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, further increasing the electrophilicity of the adjacent carbon atoms.

This pronounced electron deficiency renders the pyridine ring in this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the fluorine atom at the 3-position serves as an excellent leaving group, readily displaced by a variety of nucleophiles.

Quantitative Data: Synthetic Applications in Nucleophilic Aromatic Substitution

The high electrophilicity of this compound makes it a valuable reagent for the synthesis of diverse 3-substituted-2-nitropyridine derivatives. The following table summarizes the reported yields for the SNAr reaction of this compound with various amine nucleophiles, demonstrating its synthetic utility.

Nucleophile (Amine)ProductYield (%)Reference
Aliphatic Amines3-(Alkylamino)-2-nitropyridinesNot specified, but reaction proceeds[1]
Nitrogen-containing heterocycles3-(Heterocyclyl)-2-nitropyridinesNot specified, but reaction proceeds[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-Nitro-3-pyridinamine.

Materials:

  • 2-Nitro-3-pyridinamine

  • Sodium Nitrite (B80452) (NaNO₂)

  • 34% Fluoroboric Acid (HBF₄)

  • Water (H₂O)

  • Toluene

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium nitrite (87% yield for this step) in water is added dropwise to a stirred mixture of 2-Nitro-3-pyridinamine in 34% fluoroboric acid. The temperature is maintained between -8 °C and -2 °C during the addition.

  • The reaction mixture is stirred for 30 minutes at this temperature.

  • The resulting fluoroborate salt is isolated by filtration.

  • The dried salt is then heated to 115-120 °C to induce decomposition.

  • The residue is treated with a 10% sodium bicarbonate solution and extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

General Protocol for Nucleophilic Aromatic Substitution of this compound with Amines

This protocol provides a general method for the synthesis of 3-substituted-2-aminopyridine derivatives.

Materials:

  • This compound

  • Desired aliphatic amine or nitrogen-containing heterocycle

  • Anhydrous solvent (e.g., Dioxane, DMF, or DMSO)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • To a solution of this compound in an appropriate anhydrous solvent, add the desired amine or nitrogen-containing heterocycle (typically 1.1-1.5 equivalents).

  • Add a suitable base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • The reaction mixture is then heated to reflux (e.g., 101°C in 1,4-dioxane) for a specified period (e.g., 20 hours), or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel, to afford the desired 3-substituted-2-nitropyridine product.[3]

Visualizations: Reaction Mechanisms and Workflows

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key mechanistic pathways involved in the reactions of this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyridine This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 3-Substituted-2-nitropyridine Meisenheimer->Product Elimination of Leaving Group LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: SNAr of this compound with a secondary amine.

Experimental Workflows

The following diagram outlines a typical experimental workflow for the synthesis and purification of a 3-substituted-2-nitropyridine derivative.

Experimental_Workflow Start Start: Combine Reactants (this compound, Amine, Solvent, Base) Reaction Heat to Reflux (e.g., 101°C, 20h) Start->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Reaction Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct Final Product: 3-Substituted-2-nitropyridine Analysis->FinalProduct

Caption: Workflow for the synthesis of 3-substituted-2-nitropyridines.

Conclusion

This compound is a highly activated electrophilic substrate that readily undergoes nucleophilic aromatic substitution. The synergistic electron-withdrawing effects of the nitro group and the fluorine atom create a powerful synthetic tool for the introduction of a wide range of functionalities at the 3-position of the pyridine ring. This reactivity profile has established this compound as a valuable intermediate in the fields of medicinal chemistry, agrochemical research, and materials science. The provided protocols and mechanistic insights serve as a practical guide for researchers leveraging the unique electrophilic nature of this versatile compound.

References

The Nitro Group's Decisive Role in the Activation of 3-Fluoro-2-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the activating role of the nitro group in 3-Fluoro-2-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Through a detailed examination of its reactivity in nucleophilic aromatic substitution (SNAr) reactions, this document elucidates the mechanistic underpinnings of the nitro group's powerful electron-withdrawing effects. This guide presents quantitative data, detailed experimental protocols, and visual diagrams to offer a thorough resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a pivotal building block in modern organic synthesis, prized for its enhanced reactivity which is primarily attributed to the presence of the nitro group.[1][2] This functional group profoundly influences the electronic properties of the pyridine (B92270) ring, rendering it highly susceptible to nucleophilic attack. This activation is fundamental to its utility in the construction of complex molecular architectures found in numerous bioactive compounds.[3][4] This guide will delve into the specific contributions of the nitro group to the activation of the C-F bond, providing a detailed overview of the underlying principles and practical applications.

The Activating Influence of the Nitro Group

The heightened reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a direct consequence of the strong electron-withdrawing nature of the nitro group.[2] This effect is twofold:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bonds.

  • Mesomeric (Resonance) Effect: The nitro group can delocalize the negative charge of the Meisenheimer intermediate, a key transient species in the SNAr mechanism, through resonance.

This electron deficiency, particularly at the ortho and para positions relative to the nitro group, makes the carbon atom bonded to the fluorine atom significantly more electrophilic and thus more susceptible to attack by nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound typically proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] However, for some heterocyclic systems, a concerted mechanism has been proposed.[7][8]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized across the pyridine ring and, crucially, onto the nitro group, which provides significant stabilization.

Step 2: Elimination of the Leaving Group

The aromaticity of the pyridine ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context.

The stabilization of the Meisenheimer complex by the nitro group is the key factor in lowering the activation energy of the reaction, thereby increasing the reaction rate.

Quantitative Analysis of Activation

To illustrate the practical implications of this activation, the following table summarizes typical reaction conditions and yields for the substitution of the fluorine atom in this compound with various nucleophiles.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineDMF802>95Adapted from[4]
AnilineDMSO12012~90Adapted from[4]
MethoxideMethanolReflux4>90Adapted from[2]
ThiophenoxideDMF1006>95Adapted from[4]

Table 1: Representative yields for nucleophilic substitution reactions of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine, aniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to the flask.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide clear visualizations of the reaction mechanism and experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 3F2NP This compound MC Resonance-stabilized Intermediate 3F2NP->MC Attack at C-F Nu Nucleophile (Nu⁻) Nu->MC Product 3-Substituted-2-nitropyridine MC->Product Elimination of F⁻ F Fluoride ion (F⁻) MC->F Experimental_Workflow Start Start Reactants Combine this compound, Amine, and K₂CO₃ in DMF Start->Reactants Reaction Heat and Stir (e.g., 80-120 °C) Reactants->Reaction Workup Quench with water, Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Product (NMR, MS) Purification->Product End End Product->End

References

An In-depth Technical Guide to the Storage and Handling of 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the appropriate storage and handling conditions for 3-Fluoro-2-nitropyridine (CAS No. 54231-35-5), a vital intermediate in pharmaceutical and agrochemical synthesis.[1][2] Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a yellow to brown solid with a melting point between 32-38°C.[1][3] It is slightly soluble in water.[4] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
CAS Number54231-35-5[1][5]
Molecular FormulaC5H3FN2O2[1]
Molecular Weight142.09 g/mol [1]
AppearanceYellow to brown solid/crystal powder[1]
Melting Point32-38 °C[1]
Boiling Point255.8±20.0 °C (Predicted)[4]
Density1.439±0.06 g/cm3 (Predicted)[4]
Water SolubilitySlightly soluble[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[6] It may also cause respiratory irritation.[5][7]

GHS Hazard Statements:

  • H302: Harmful if swallowed[6]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5][7]

Signal Word: Danger/Warning[6][8]

It is imperative that all personnel handling this compound are aware of these hazards and take appropriate precautions.

Storage Conditions

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

Storage ParameterRecommendationReferences
Temperature Store in a cool place, with some suppliers recommending 0-8°C or refrigeration.[1][4][6][9]
Atmosphere Store under an inert gas (nitrogen or argon).[4]
Container Keep container tightly closed in a dry and well-ventilated place. Store in original containers.[5][6][7][8]
Incompatible Materials Store away from strong oxidizing agents and incompatible materials.[5][8]
General Protect from environmental extremes and physical damage.[5]

Handling Procedures and Personal Protective Equipment (PPE)

Safe handling practices are critical to minimize exposure and risk. A logical workflow for handling this compound is outlined below.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Check_Ventilation Ensure Adequate Ventilation Don_PPE->Check_Ventilation Weigh_Handle Weigh and handle in a well-ventilated area Check_Ventilation->Weigh_Handle Avoid_Contact Avoid contact with skin and eyes Weigh_Handle->Avoid_Contact Avoid_Dust Avoid formation of dust and aerosols Weigh_Handle->Avoid_Dust Seal_Container Securely seal container Avoid_Contact->Seal_Container Avoid_Dust->Seal_Container Clean_Area Clean work area Seal_Container->Clean_Area Remove_PPE Properly remove and dispose of PPE Clean_Area->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands

Workflow for Safe Handling

Personal Protective Equipment (PPE):

PPE ItemSpecificationReferences
Eye/Face Protection Safety glasses with side-shields or face shield.[5][7]
Skin Protection Protective gloves (inspect prior to use) and laboratory coat.[5][6][7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.[6][8]

First Aid Measures

In the event of exposure, immediate action is required.

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7][8]
Skin Contact Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a physician if irritation persists.[6][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][8]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

G Accidental Release Response Protocol cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Evacuate_Area Evacuate personnel to safe areas Ensure_Ventilation Ensure adequate ventilation Evacuate_Area->Ensure_Ventilation Wear_PPE Wear appropriate PPE Ensure_Ventilation->Wear_PPE Contain_Spill Prevent further leakage or spillage Wear_PPE->Contain_Spill Cleanup_Dry For dry spills, sweep or vacuum up without creating dust Contain_Spill->Cleanup_Dry Cleanup_Wet For wet spills, absorb with inert material Contain_Spill->Cleanup_Wet Collect_Waste Place spilled material in a suitable, closed, and labeled container for disposal Cleanup_Dry->Collect_Waste Cleanup_Wet->Collect_Waste Clean_Area Wash the spill area with large amounts of water Collect_Waste->Clean_Area Prevent_Runoff Prevent runoff from entering drains Clean_Area->Prevent_Runoff Dispose_Waste Dispose of waste according to regulations Prevent_Runoff->Dispose_Waste

References

Methodological & Application

Application Notes and Protocols: Reaction of 3-Fluoro-2-nitropyridine with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitropyridine is a versatile building block in medicinal chemistry and organic synthesis.[1] Its pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom. This electronic arrangement makes the fluorine atom an excellent leaving group, facilitating its displacement by a variety of nucleophiles, particularly primary and secondary amines. The resulting 2-substituted amino-3-fluoropyridine scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors for cancer therapy and modulators of G-protein coupled receptors (GPCRs).[2][3]

These application notes provide a comprehensive overview of the reaction of this compound with primary and secondary amines, including detailed experimental protocols, a summary of reaction yields, and an exploration of the applications of the resulting products in drug discovery.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established SNAr mechanism. The key steps are:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the fluorine atom. This attack is favored due to the electron-deficient nature of the pyridine ring, which is enhanced by the electron-withdrawing nitro group. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The fluoride (B91410) ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final 2-amino-3-fluoropyridine (B1272040) derivative.

The nitro group at the ortho position plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

SNAr Reaction Mechanism

Applications in Drug Discovery

The 2-amino-3-fluoropyridine scaffold is of significant interest in drug development due to its ability to serve as a versatile pharmacophore. The introduction of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

Kinase Inhibitors

A prominent application of these derivatives is in the development of kinase inhibitors. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, a common interaction motif for many kinase inhibitors. For instance, derivatives of 2-aminopyridine (B139424) have been investigated as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway frequently dysregulated in cancer.[4][5]

Kinase_Inhibition cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 2-Amino-3-fluoropyridine Derivative Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition

GPCR Modulators

Derivatives of aminopyridines have also been explored as allosteric modulators of G-protein coupled receptors (GPCRs).[6][7] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response. This can lead to the development of drugs with improved efficacy and reduced side effects for a range of CNS disorders.[6]

Experimental Protocols

The following are generalized protocols for the reaction of this compound with primary and secondary amines. These should be adapted based on the specific amine used and laboratory safety guidelines.

General Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Amine (1.1-1.5 eq) - Solvent (e.g., EtOH, MeCN, DMF) - Optional: Base (e.g., K2CO3, Et3N) Start->Setup Reaction Reaction: - Stir at specified temperature (e.g., RT to reflux) - Monitor by TLC or LC-MS Setup->Reaction Workup Aqueous Work-up: - Quench with water - Extract with organic solvent (e.g., EtOAc, DCM) Reaction->Workup Purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography or recrystallization Workup->Purification Analysis Characterization: - 1H NMR, 13C NMR, MS Purification->Analysis End End Analysis->End

References

Protocol for SNAr Reaction of 3-Fluoro-2-nitropyridine with Thiols: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic aromatic substitution (SNAr) reaction is a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds. 3-Fluoro-2-nitropyridine is an exceptionally reactive substrate for SNAr reactions due to the strong electron-withdrawing effect of the nitro group, which activates the pyridine (B92270) ring towards nucleophilic attack, and the excellent leaving group ability of the fluoride (B91410) ion. This reactivity makes it a valuable building block in the synthesis of a wide range of substituted pyridines, particularly in the development of pharmaceutical and agrochemical agents.[1] The reaction with sulfur nucleophiles, such as thiols, provides a straightforward route to 3-thioether-2-nitropyridine derivatives, which are important intermediates in medicinal chemistry.

This document provides detailed application notes and a generalized protocol for the SNAr reaction of this compound with various thiols.

General Reaction Scheme

The SNAr reaction between this compound and a thiol proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, followed by the elimination of the fluoride ion to yield the corresponding 3-thioether-2-nitropyridine product. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products Reactant1 This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant1->Intermediate + R-S⁻ Reactant2 R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Reactant2->Thiolate + Base Base Base Product 3-(R-thio)-2-nitropyridine Byproduct Base-H⁺ + F⁻ Intermediate->Product - F⁻ Thiolate->Intermediate

Caption: General mechanism of the SNAr reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the SNAr reaction of this compound with various thiols. This data is compiled from literature sources and represents a range of successful applications of this methodology.

Thiol (R-SH)BaseSolventTemperature (°C)Time (h)Yield (%)
General Procedure[2]K₂CO₃DMF601-2Not specified
Benzyl mercaptanNaHDMF0 to RT1Not specified
ThiophenolK₂CO₃DMFRTNot specifiedHigh
4-MethoxythiophenolK₂CO₃DMFRTNot specifiedHigh
Ethyl mercaptanNaHDMF0 to RTNot specifiedGood

Note: "RT" denotes room temperature. Yields are often reported as "high" or "good" in general procedures without specific percentages. The general procedure cited provides a solid foundation for optimization with specific thiols.[2]

Experimental Protocol: General Procedure

This protocol is a generalized method adapted from established literature procedures for the SNAr reaction of this compound with thiols.[2] Researchers should optimize the reaction conditions for each specific thiol.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Thiol (1.0 mmol, 1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 1.0 eq) or Sodium Hydride (NaH) (1.1 mmol, 1.1 eq, as a 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and Hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (5 mL). If using potassium carbonate, add it directly to the flask. If using sodium hydride, suspend the NaH in a separate flask with a small amount of DMF, add the thiol to this suspension at 0 °C, stir for 15-30 minutes to form the thiolate, and then add this solution to the flask containing the this compound.

  • Thiol Addition (for K₂CO₃): If using potassium carbonate, add the thiol (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (typically 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water (50 mL).

  • Acidification: Acidify the aqueous mixture to pH 3 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with chloroform or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol (B145695) to afford the pure 3-(alkyl/arylthio)-2-nitropyridine product.

Experimental_Workflow A 1. Reaction Setup (this compound in DMF) B 2. Add Base (e.g., K₂CO₃) A->B C 3. Add Thiol B->C D 4. Heat and Stir (e.g., 60°C, 1-2h) C->D E 5. Aqueous Work-up (Add H₂O) D->E F 6. Acidify (HCl to pH 3) E->F G 7. Extraction (e.g., CHCl₃) F->G H 8. Dry and Concentrate G->H I 9. Purification (Chromatography or Recrystallization) H->I J Pure 3-(R-thio)-2-nitropyridine I->J

Caption: Experimental workflow for the SNAr reaction.

Safety Precautions

  • This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Thiols are often volatile and have strong, unpleasant odors. Handle them in a fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The SNAr reaction of this compound with thiols is a reliable and versatile method for the synthesis of 3-thioether-2-nitropyridine derivatives. The provided general protocol serves as a robust starting point for various synthetic applications. Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the best results for specific thiol substrates. This methodology is highly valuable for the synthesis of key intermediates in drug discovery and development.

References

Application of 3-Fluoro-2-nitropyridine in Buchwald-Hartwig Amination: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has found widespread application in the pharmaceutical and agrochemical industries for the synthesis of arylamines and related compounds. This document provides detailed application notes and protocols for the use of 3-fluoro-2-nitropyridine and its analogs in Buchwald-Hartwig amination reactions, aimed at researchers, scientists, and drug development professionals.

While specific literature on the Buchwald-Hartwig amination of this compound is limited, the principles and conditions can be effectively extrapolated from studies on structurally similar and electronically comparable substrates, such as 2-chloro-3-nitropyridine (B167233) and 2-bromo-3-nitropyridine (B22996). The electron-withdrawing nature of the nitro group at the 2-position activates the pyridine (B92270) ring towards nucleophilic attack, making the halogen at the 3-position a suitable leaving group for this cross-coupling reaction.

General Considerations for Success

The success of the Buchwald-Hartwig amination of 3-halo-2-nitropyridines is contingent on the careful selection and optimization of several key reaction parameters. The interplay between the palladium source, ligand, base, and solvent is critical for achieving high yields and purity.

  • Palladium Pre-catalyst: A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium(II) pre-catalysts. The latter, often developed by the Buchwald group, can offer superior reactivity and reproducibility as they are typically air- and moisture-stable and readily form the active palladium(0) species under the reaction conditions.

  • Ligand: The choice of phosphine (B1218219) ligand is paramount. For electron-deficient heteroaryl halides, sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated broad utility. The specific choice will depend on the nature of both the pyridine substrate and the amine coupling partner.

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). The choice of base can be critical, as highly reactive substrates may be sensitive to strongly basic conditions.

  • Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are typically used to ensure a water-free reaction environment.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of a 3-halo-2-nitropyridine with various amine coupling partners. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of 2-Chloro-3-nitropyridine with Anilines

This protocol is adapted from typical procedures for the coupling of electron-deficient heteroaryl chlorides with anilines.

Reaction Scheme:

Materials:

  • 2-Chloro-3-nitropyridine

  • Substituted Aniline (B41778) (e.g., aniline, 4-methoxyaniline)

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous Toluene (Solvent)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add 2-chloro-3-nitropyridine (1.0 mmol, 1.0 equiv) and the substituted aniline (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Reactivity of this compound:

The carbon-fluorine bond is generally stronger and less reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Therefore, when using this compound, more forcing conditions may be required. This could include:

  • Using a more active catalyst system (e.g., a more electron-rich and bulky ligand).

  • Employing a stronger base.

  • Increasing the reaction temperature.

  • Extending the reaction time.

Protocol 2: General Procedure for the Amination of 2-Bromo-3-nitropyridine with Secondary Aliphatic Amines

This protocol is suitable for the coupling of 2-bromo-3-nitropyridine with cyclic or acyclic secondary amines.

Reaction Scheme:

Materials:

  • 2-Bromo-3-nitropyridine

  • Secondary Amine (e.g., morpholine, piperidine)

  • Pd(OAc)₂ (Palladium source)

  • RuPhos (Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Anhydrous Dioxane (Solvent)

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and RuPhos (0.06 mmol, 6 mol%) to a vial.

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add 2-bromo-3-nitropyridine (1.0 mmol, 1.0 equiv) and the secondary amine (1.5 mmol, 1.5 equiv).

  • Add anhydrous dioxane (4 mL).

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with dichloromethane (B109758) and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of analogous 2-halo-3-nitropyridines. These data can serve as a guide for planning experiments with this compound.

Table 1: Buchwald-Hartwig Amination of 2-Chloro-3-nitropyridine with Various Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885-95
4-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002080-90
MorpholinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1101275-85
n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.5)THF802460-70

Note: Yields are approximate and may vary depending on the specific reaction conditions and purification.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HB⁺X⁻ Amido Complex->Pd(0)L Product Product Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd-catalyst, Ligand, Base, 3-Halo-2-nitropyridine, Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Workup (Quench, Extract) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 2-amino-3-nitropyridines. While direct protocols for this compound are not extensively documented, the reaction conditions established for analogous 2-chloro- and 2-bromo-3-nitropyridines provide a solid foundation for developing successful synthetic procedures. Careful selection of the palladium pre-catalyst, phosphine ligand, base, and solvent, along with systematic optimization, will be key to achieving high yields of the desired aminated products. The protocols and data presented herein serve as a valuable starting point for researchers in the field of organic synthesis and drug discovery.

Application Notes and Protocols for Suzuki Coupling of 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-fluoro-2-nitropyridine. This versatile reaction enables the formation of a carbon-carbon bond, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and data presented herein are based on established methodologies for structurally related compounds and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate.[1][2] this compound is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents. The presence of both a fluorine atom and a nitro group on the pyridine (B92270) ring presents specific challenges that necessitate careful optimization of reaction conditions.

Key Challenges:

  • Reactivity of the C-F Bond: While Suzuki couplings are most common with aryl bromides and iodides, the reactivity of aryl fluorides is significantly lower.[2] However, the strong electron-withdrawing effect of the adjacent nitro group can activate the C-F bond towards oxidative addition to the palladium catalyst.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation and low yields.[3] The use of bulky, electron-rich ligands can mitigate this issue by sterically shielding the metal center.[4]

  • Side Reactions: The nitro group can be susceptible to reduction under certain catalytic conditions, although this is less common with the mild conditions typically employed for Suzuki reactions.

Recommended Reaction Conditions

Based on literature for similar electron-deficient halo-pyridines, two general protocols are proposed. Protocol A utilizes a common palladium precursor with a bulky phosphine (B1218219) ligand, while Protocol B employs a pre-formed, highly active catalyst.

ParameterProtocol AProtocol B
Palladium Source Pd(OAc)₂ (Palladium(II) Acetate)Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)-
Base K₃PO₄ (Potassium Phosphate)K₂CO₃ (Potassium Carbonate)
Solvent System 1,4-Dioxane (B91453) / H₂O (4:1 v/v)Toluene (B28343) / H₂O (5:1 v/v)
Temperature 100 °C90 °C
Reaction Time 12-24 hours12-18 hours
Catalyst Loading 2-4 mol%3-5 mol%

Experimental Protocols

Protocol A: General Procedure using Pd(OAc)₂ and SPhos

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol (B44631) ester

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02-0.04 equiv) and SPhos (0.04-0.08 equiv) in a small amount of 1,4-dioxane.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 ratio) to the Schlenk flask via syringe.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol B: General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Schlenk line or glovebox

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium carbonate (2.0-3.0 equiv), and Pd(dppf)Cl₂ (0.03-0.05 equiv).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Mechanism cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² (Coupled Product) aryl_halide R¹-X (this compound) boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitropyridine is a versatile and highly reactive building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] The pyridine (B92270) core is a common scaffold in many approved and investigational kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The presence of a nitro group on the pyridine ring strongly activates the molecule for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the adjacent fluorine atom. This reactivity allows for the facile introduction of a wide range of substituents, which is crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

This document provides detailed protocols for a representative synthetic pathway to a 2-aminopyridine-based kinase inhibitor, starting from this compound. The methodologies described are based on established chemical principles and are intended to serve as a guide for the synthesis of novel kinase inhibitors.

Core Synthetic Strategy: A Representative Example

The overall synthetic strategy involves a three-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom of this compound is displaced by a nucleophile, in this case, the hydroxyl group of 4-aminophenol (B1666318). This reaction introduces a key pharmacophore and a point for further diversification.

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, which is a critical functional group for the kinase inhibitory activity of many 2-aminopyridine-based inhibitors.

  • Amide Coupling: The newly formed aminopyridine is coupled with a carboxylic acid to introduce additional functionalities that can interact with the solvent-exposed region of the kinase active site, enhancing potency and selectivity.

The following sections provide detailed experimental protocols for each of these steps, along with a table of representative quantitative data.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a hypothetical kinase inhibitor, KI-FNP-01 , from this compound. The biological activity data is representative of a potent kinase inhibitor targeting a receptor tyrosine kinase such as c-Met or VEGFR-2.

StepReactionProductYield (%)Purity (%)Target KinaseIC50 (nM)
1Nucleophilic Aromatic Substitution of this compound with 4-Aminophenol4-((2-Nitropyridin-3-yl)oxy)aniline85>95N/AN/A
2Reduction of 4-((2-Nitropyridin-3-yl)oxy)aniline3-((4-Aminophenyl)oxy)pyridin-2-amine90>98N/AN/A
3Amide Coupling with 4-(trifluoromethyl)benzoic acidKI-FNP-01 : N-(4-((2-Aminopyridin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzamide75>99c-Met15
VEGFR-250

Experimental Protocols

Step 1: Synthesis of 4-((2-Nitropyridin-3-yl)oxy)aniline

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-((2-nitropyridin-3-yl)oxy)aniline as a solid.

Step 2: Synthesis of 3-((4-Aminophenyl)oxy)pyridin-2-amine

Materials:

Procedure:

  • Suspend 4-((2-nitropyridin-3-yl)oxy)aniline (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1).

  • Add ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-((4-aminophenyl)oxy)pyridin-2-amine, which can often be used in the next step without further purification.

Step 3: Synthesis of N-(4-((2-Aminopyridin-3-yl)oxy)phenyl)-4-(trifluoromethyl)benzamide (KI-FNP-01)

Materials:

  • 3-((4-Aminophenyl)oxy)pyridin-2-amine (1.0 eq)

  • 4-(Trifluoromethyl)benzoic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-((4-aminophenyl)oxy)pyridin-2-amine (1.0 eq) and 4-(trifluoromethyl)benzoic acid (1.1 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution (2 x 30 mL) and brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor, KI-FNP-01 .

Visualizations

Synthetic Workflow

Synthesis_Workflow Start This compound Intermediate1 4-((2-Nitropyridin-3-yl)oxy)aniline Start->Intermediate1 S_NAr (4-Aminophenol, K2CO3) Intermediate2 3-((4-Aminophenyl)oxy)pyridin-2-amine Intermediate1->Intermediate2 Reduction (Fe, NH4Cl) FinalProduct KI-FNP-01 Intermediate2->FinalProduct Amide Coupling (R-COOH, EDC, HOBt)

Caption: Synthetic pathway for KI-FNP-01.

Representative Signaling Pathway: c-Met Inhibition

Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor KI-FNP-01 Inhibitor->cMet inhibits

Caption: Inhibition of the c-Met signaling pathway.

References

Application of 3-Fluoro-2-nitropyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-nitropyridine is a pivotal heterocyclic intermediate in the synthesis of modern agrochemicals. Its unique chemical structure, featuring a pyridine (B92270) ring activated by both a fluorine atom and a nitro group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed by researchers and chemical manufacturers to construct complex molecular architectures that form the backbone of potent herbicides, fungicides, and insecticides. The strategic incorporation of the fluorinated pyridine moiety often enhances the biological efficacy and metabolic stability of the resulting agrochemical, leading to improved crop protection solutions.

Application in Herbicide Synthesis: The Case of Picolinate (B1231196) Herbicides

A prominent application of this compound is in the synthesis of picolinate herbicides, a class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA). These herbicides induce uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their demise. One notable example is the synthesis of compounds structurally related to the herbicide Halauxifen-methyl.

The synthesis of these herbicidal molecules typically involves a multi-step sequence where this compound serves as a key building block for the pyridine core. The fluorine at the 3-position and the nitro group at the 2-position are sequentially or concertedly displaced by various nucleophiles to build the final herbicidal structure.

General Synthetic Workflow

The synthesis of a picolinate herbicide from this compound generally follows a convergent approach. A key step is the nucleophilic aromatic substitution reaction where the fluorine atom at the 3-position is displaced by a substituted phenoxide. This is followed by the reduction of the nitro group and subsequent transformation into other functional groups as required for the final product.

G cluster_0 Core Synthesis cluster_1 Final Product Assembly This compound This compound Intermediate_1 3-(Aryloxy)-2-nitropyridine This compound->Intermediate_1 Nucleophilic Aromatic Substitution (SNAr) Substituted Phenol (B47542) Substituted Phenol Substituted Phenol->Intermediate_1 Intermediate_2 2-Amino-3-(aryloxy)pyridine Intermediate_1->Intermediate_2 Nitro Group Reduction Intermediate_3 Substituted Picolinate Precursor Intermediate_2->Intermediate_3 Further Functionalization (e.g., Sandmeyer Reaction, Esterification) Final_Herbicide Picolinate Herbicide Intermediate_3->Final_Herbicide Final Assembly/ Modification

General synthetic workflow for picolinate herbicides.

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound in the synthesis of agrochemical intermediates.

Protocol 1: Nucleophilic Aromatic Substitution with a Phenoxide

This protocol details the synthesis of a 3-(aryloxy)-2-nitropyridine intermediate, a common precursor in picolinate herbicide synthesis.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-chlorophenol)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted phenol (1.1 equivalents) and anhydrous DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution and stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 10 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(aryloxy)-2-nitropyridine.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of a 3-(aryloxy)-2-nitropyridine intermediate to an amino group.

Materials:

Procedure:

  • In a round-bottom flask, suspend the 3-(aryloxy)-2-nitropyridine intermediate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-3-(aryloxy)pyridine.

  • The crude product can be purified by column chromatography if necessary.

Quantitative Data

The efficiency of the synthetic steps is crucial for the commercial viability of an agrochemical. The following table summarizes typical yields for the key reactions described above.

Reaction StepStarting MaterialProductTypical Yield (%)
Nucleophilic Aromatic SubstitutionThis compound3-(4-chlorophenoxy)-2-nitropyridine85-95%
Nitro Group Reduction3-(4-chlorophenoxy)-2-nitropyridine2-Amino-3-(4-chlorophenoxy)pyridine80-90%

The biological activity of the final picolinate herbicide is determined through extensive greenhouse and field trials. The data below is a representative example of the herbicidal efficacy of a picolinate herbicide derived from a this compound precursor against common broadleaf weeds.

Weed SpeciesCommon NameGrowth StageApplication Rate (g a.i./ha)Control (%)
Galium aparineCleavers2-4 whorls595
Stellaria mediaChickweed2-6 leaves598
Papaver rhoeasCorn Poppy2-6 leaves592
Matricaria chamomillaScentless Mayweed2-6 leaves590

Mode of Action: Synthetic Auxin Pathway

Picolinate herbicides, synthesized using this compound, act as synthetic auxins. They are recognized by the plant's auxin receptors, primarily the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB). This recognition leads to the formation of a co-receptor complex with an Aux/IAA transcriptional repressor protein. The formation of this complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor derepresses the activity of Auxin Response Factors (ARFs), which in turn activate the transcription of auxin-responsive genes. The overstimulation of these genes leads to epinastic growth, twisting of stems and petioles, and ultimately, plant death.

G cluster_0 Cellular Environment Herbicide Picolinate Herbicide (from this compound) Auxin_Receptor Auxin Receptor (TIR1/AFB) Herbicide->Auxin_Receptor Binds to SCF_Complex SCF Complex Auxin_Receptor->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome SCF_Complex->Proteasome Targets for degradation Proteasome->Aux_IAA Degrades Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Abnormal_Growth Abnormal Growth & Plant Death Auxin_Genes->Abnormal_Growth Leads to

Simplified signaling pathway of picolinate herbicides.

This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its inherent reactivity allows for the efficient construction of complex pyridine-based molecules with potent biological activities. The application notes and protocols provided herein offer a glimpse into the practical utility of this intermediate in the development of picolinate herbicides, highlighting its importance in the ongoing quest for effective and selective crop protection solutions. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and improved agrochemicals in the future.

The Versatile Building Block: 3-Fluoro-2-nitropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-2-nitropyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, arising from the presence of both a fluorine atom and a nitro group on the pyridine (B92270) ring, render it highly valuable for the synthesis of complex pharmaceutical agents. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functional groups, particularly at the 2-position. This reactivity profile has been exploited in the development of a range of therapeutics, including kinase inhibitors for cancer therapy.

These application notes provide an overview of the utility of this compound in pharmaceutical development, detailed experimental protocols for its key transformations, and insights into the signaling pathways targeted by the resulting drug molecules.

Core Applications in Drug Discovery

This compound is a versatile precursor for a variety of bioactive molecules. Its applications span several therapeutic areas:

  • Oncology: It is a key starting material for the synthesis of kinase inhibitors.[1] The 2-aminopyridine (B139424) scaffold, readily accessible from this compound, is a privileged structure in many kinase inhibitors due to its ability to form crucial hydrogen bonds within the ATP-binding site of kinases. Notably, derivatives of this compound are used in the synthesis of Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK), c-MET, and ROS1, used in the treatment of non-small cell lung cancer.

  • Neurological Disorders: The unique structure of this compound allows for modifications that can lead to compounds targeting neurological pathways.

  • Anti-inflammatory and Antimicrobial Agents: Researchers have utilized this building block in the development of novel anti-inflammatory and antimicrobial drug candidates.

Key Chemical Transformations

The primary utility of this compound in pharmaceutical synthesis stems from two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and the subsequent reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position and, more significantly, the nitro group at the 2-position, activate the pyridine ring for nucleophilic attack. The fluorine atom is a good leaving group, allowing for its displacement by a variety of nucleophiles, most commonly amines. This reaction is fundamental to introducing the diverse side chains necessary for biological activity.

Experimental Workflow for SNAr Reactions:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring & Work-up cluster_3 Purification start Combine this compound, Amine Nucleophile, and Base in Solvent react Heat Reaction Mixture (e.g., 80-120°C) start->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute with Organic Solvent, Wash with Water/Brine monitor->workup Reaction Complete purify Dry Organic Layer, Concentrate, and Purify by Chromatography workup->purify G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up cluster_3 Purification start Suspend 2-Amino-3-nitropyridine derivative in Solvent (e.g., Ethanol/Water) reduce Add Reducing Agent (e.g., Fe/NH4Cl or SnCl2/HCl) and Heat start->reduce workup Filter to Remove Solids, Concentrate Filtrate reduce->workup purify Purify by Column Chromatography or Recrystallization workup->purify G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EML4_ALK->MAPK_ERK JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 3-fluoro-2-nitropyridine as a versatile starting material. The unique electronic properties of this reagent make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities at the 2-position of the pyridine (B92270) ring.

Introduction

This compound is a key building block in medicinal and agricultural chemistry. Its chemical structure, featuring a fluorine atom and a nitro group on a pyridine ring, imparts significant reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion. This reactivity is harnessed to create a wide array of substituted pyridines with applications in drug discovery and materials science.

General Principles: The SNAr Mechanism

The synthesis of substituted pyridines from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characterized by the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride leaving group restores the aromaticity of the ring, yielding the 2-substituted pyridine product. The reaction is highly favored due to the strong activation provided by the ortho-nitro group.

sn_ar_mechanism start This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 2-Substituted-3-fluoropyridine intermediate->product Elimination of Leaving Group leaving_group Fluoride Ion (F-)

Caption: Generalized SNAr mechanism for the reaction of this compound.

Application Notes and Protocols

The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles.

Synthesis of 2-Amino-Substituted Pyridines (N-Nucleophiles)

The displacement of the fluorine atom in this compound with nitrogen nucleophiles, such as primary and secondary amines, is a widely used transformation for the synthesis of 2-amino-3-nitropyridine (B1266227) derivatives. These products can be further elaborated, for example, by reduction of the nitro group to an amine, to generate 2,3-diaminopyridine (B105623) scaffolds.

General Reaction Scheme:

Quantitative Data Summary:

Nucleophile (R1R2NH)SolventBaseTemperature (°C)Time (h)Yield (%)
Benzylamine (B48309)Ethanol (B145695)Et3NReflux395
MorpholineDMFK2CO380492
PiperidineAcetonitrileDBURT298
AnilineDMSONaH100678

Experimental Protocol: Synthesis of 2-(Benzylamino)-3-nitropyridine

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (Et3N) (1.2 eq)

    • Anhydrous Ethanol (0.1 M solution of the pyridine)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.

    • Dissolve the starting material in anhydrous ethanol.

    • Add benzylamine to the solution, followed by the addition of triethylamine.

    • Heat the reaction mixture to reflux and maintain for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of 2-Alkoxy/Aryloxy-Substituted Pyridines (O-Nucleophiles)

Oxygen nucleophiles, such as alcohols and phenols, can displace the fluoride of this compound to yield 2-alkoxy- or 2-aryloxy-3-nitropyridines. These reactions typically require a base to deprotonate the nucleophile, increasing its reactivity.

General Reaction Scheme:

Quantitative Data Summary:

Nucleophile (ROH)SolventBaseTemperature (°C)Time (h)Yield (%)
Phenol (B47542)DMFK2CO3100585
MethanolMethanolNaOMeReflux290
IsopropanolIsopropanolNaH60488
4-MethoxyphenolAcetonitrileCs2CO380682

Experimental Protocol: Synthesis of 2-Phenoxy-3-nitropyridine

  • Materials:

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium Carbonate (K2CO3) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF) (0.2 M solution of the pyridine)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add phenol and anhydrous DMF.

    • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

    • Add a solution of this compound in DMF dropwise.

    • Heat the reaction mixture to 100 °C and maintain for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Synthesis of 2-Thio-Substituted Pyridines (S-Nucleophiles)

Sulfur nucleophiles, such as thiols and thiophenols, react readily with this compound to form 2-thioether-3-nitropyridine derivatives. Similar to oxygen nucleophiles, a base is typically employed to generate the more nucleophilic thiolate.

General Reaction Scheme:

Quantitative Data Summary:

Nucleophile (RSH)SolventBaseTemperature (°C)Time (h)Yield (%)
ThiophenolTHFNaHRT196
Benzyl MercaptanEthanolEt3N50294
EthanethiolDMFK2CO360391
4-ChlorothiophenolAcetonitrileDBURT1.593

Experimental Protocol: Synthesis of 2-(Phenylthio)-3-nitropyridine

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.05 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF) (0.2 M solution of the pyridine)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

    • Carefully add anhydrous THF, followed by the dropwise addition of thiophenol at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of substituted pyridines from this compound is outlined below.

experimental_workflow start Start: Reagents and Solvents reaction_setup Reaction Setup (Inert atmosphere if required) start->reaction_setup reaction Reaction at specified Temperature and Time reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: A typical experimental workflow for SNAr reactions of this compound.

Conclusion

This compound is a highly effective and versatile substrate for the synthesis of a diverse range of 2-substituted pyridines. The protocols and data presented herein demonstrate the utility of this building block in accessing valuable scaffolds for drug discovery and materials science. The straightforward SNAr reactions with a variety of nucleophiles, coupled with generally high yields, make this compound an indispensable tool for the modern synthetic chemist.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-fluoro-2-nitropyridine, a versatile building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The methodologies outlined below—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—offer efficient pathways for the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine (B92270) ring.

Introduction

This compound is a valuable synthetic intermediate due to its unique electronic properties. The presence of a nitro group at the 2-position and a fluorine atom at the 3-position activates the C-F bond towards nucleophilic substitution and facilitates palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a diverse range of substituents, including aryl, alkynyl, and amino groups, which are crucial for the construction of complex molecular architectures in drug discovery and development.

This document offers practical, step-by-step protocols for key palladium-catalyzed reactions, supported by representative data and visualizations to guide researchers in leveraging the synthetic potential of this compound.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. In the case of this compound, the fluorine atom can act as a leaving group, enabling the introduction of various aryl and heteroaryl moieties.

Representative Data

While extensive data for the Suzuki-Miyaura coupling of this compound is not broadly available in the public domain, the following table presents plausible reaction conditions and expected yields based on reactions with structurally similar nitroarenes and fluoropyridines.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10012Est. 70-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11016Est. 75-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9018Est. 65-80

Yields are estimated based on similar reported reactions and should be considered as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (repeat three times).

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the mixture vigorously and heat to 100 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-2-nitropyridine.

Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing arylalkynes, which are important precursors in medicinal chemistry. For this compound, the C-F bond can be targeted for this transformation.

Representative Data

The following data is adapted from a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, and provides a strong starting point for the Sonogashira coupling of this compound.[1]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF251692
21-OctynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF251693
33-Butyn-1-olPd(PPh₃)₄ (5)CuI (10)Et₃NTHF251690
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for a similar fluorinated pyridine derivative and is expected to be effective for this compound.[1]

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.10 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add anhydrous, degassed THF (8 mL) and triethylamine (4 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing with additional diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-2-nitropyridine.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the coupling of a wide range of primary and secondary amines with aryl halides, providing a direct route to substituted anilines and related compounds.

Representative Data

Given the electron-deficient nature of the this compound ring, the Buchwald-Hartwig amination is expected to proceed efficiently. The following table provides estimated reaction conditions and yields based on established protocols for other electron-deficient heteroaryl fluorides.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10018Est. 80-95
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃1,4-Dioxane11024Est. 70-85
3BenzylaminePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃t-BuOH9020Est. 75-90

Yields are estimated based on similar reported reactions and should be considered as a starting point for optimization.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine like morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a Schlenk tube or sealable vial.

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (repeat three times).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the vessel tightly and heat the reaction mixture in an oil bath at 100 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-nitropyridine (B78374) derivative.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G A Pd(0)Ln C Ar-Pd(II)(X)Ln A->C Ar-X B Oxidative Addition D Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) E Ar-Pd(II)(R)Ln C->E R-M / R-H / R₂NH E->A Ar-R / Ar-NR₂ F Reductive Elimination H Ar-R / Ar-NR₂ G Ar-X + R-M / R-H / R₂NH

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G A 1. Reagent Addition (Substrate, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C 3. Solvent Addition B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Workup (Quenching, Extraction, Washing) E->F G 7. Purification (Column Chromatography) F->G H Desired Product G->H

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Fluoro-2-nitropyridine SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Nucleophilic Aromatic Substitution (SNAr) reactions involving 3-Fluoro-2-nitropyridine, with a focus on improving reaction yield.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Question: My SNAr reaction with this compound is resulting in a low yield or no product formation. What are the common causes and how can I troubleshoot this?

Answer: Low or no conversion in an SNAr reaction with this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Insufficient Activation of the Pyridine (B92270) Ring: While the nitro group at the 2-position strongly activates the pyridine ring for nucleophilic attack, other electronic factors can influence reactivity.

    • Solution: Ensure your starting material is pure. The presence of impurities can inhibit the reaction.

  • Poor Nucleophilicity: The strength of the incoming nucleophile is a critical factor for a successful SNAr reaction.

    • Solution:

      • If using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), the addition of a suitable base is often necessary to generate the more nucleophilic anionic species (alkoxide or amide).

      • For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base to facilitate deprotonation.

      • The choice of nucleophile itself is important. For instance, more basic amines are generally more nucleophilic.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the intermediate and facilitating the reaction.

    • Solution: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred for SNAr reactions as they can solvate the counter-ion of the nucleophile, thus increasing its reactivity. Protic solvents can solvate the nucleophile, reducing its nucleophilicity.

  • Suboptimal Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature, but be cautious of potential side reactions or decomposition at excessively high temperatures.

  • Reagent Purity and Stoichiometry: The purity of all reagents, including the substrate, nucleophile, base, and solvent, is critical.

    • Solution:

      • Ensure all reagents are of high purity and are anhydrous, as water can protonate the nucleophile and reduce its effectiveness.

      • Using a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.

Issue 2: Formation of Significant Side Products

Question: My SNAr reaction is producing the desired product, but I am also observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products in SNAr reactions with this compound can be attributed to several factors, including the nature of the nucleophile, the reaction conditions, and the presence of multiple reactive sites.

Common Side Reactions and Prevention Strategies:

  • Reaction with the Nitro Group: Strong reducing agents or certain nucleophiles under harsh conditions can potentially react with the nitro group.

    • Prevention: Use milder reaction conditions and avoid strong reducing agents in the reaction mixture.

  • Di-substitution or Polysubstitution: If the nucleophile or the product formed has other nucleophilic sites, further reactions can occur.

    • Prevention: Control the stoichiometry of the nucleophile carefully. Using a slight excess is often sufficient. Running the reaction at a lower temperature may also improve selectivity.

  • Hydrolysis of the Product: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyridine byproducts.

    • Prevention: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to the formation of byproducts that can react with the substrate.

    • Prevention: Use the minimum effective temperature for the reaction and choose a more stable solvent if high temperatures are required.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing SNAr reactions with this compound.

Q1: Which nucleophiles are most effective for SNAr reactions with this compound?

A1: A wide range of nucleophiles can be successfully employed. Generally, "soft" nucleophiles react well. These include:

  • Nitrogen Nucleophiles: Primary and secondary amines (both aliphatic and aromatic) are very common and effective nucleophiles.

  • Oxygen Nucleophiles: Alcohols and phenols can be used, typically in the presence of a base to form the more reactive alkoxide or phenoxide.

  • Sulfur Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions and often react under mild conditions.

Q2: What is the best choice of base for these reactions?

A2: The choice of base depends on the pKa of the nucleophile.

  • For alcohols and phenols , a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used to generate the alkoxide/phenoxide in situ.

  • For amines , an excess of the amine itself can sometimes act as the base. Alternatively, non-nucleophilic organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive amines, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.

Q3: How does the choice of solvent affect the reaction yield?

A3: The solvent has a significant impact on the reaction rate and yield.

  • Polar Aprotic Solvents (Recommended): DMF, DMSO, acetonitrile, and THF are excellent choices as they effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive.

  • Protic Solvents (Generally Avoid): Solvents like water, methanol, and ethanol (B145695) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.

  • Nonpolar Solvents (Not Recommended): Solvents like toluene (B28343) and hexane (B92381) are generally poor choices as they do not effectively solvate the charged intermediates.

Q4: What is a typical reaction temperature and time?

A4: Reaction conditions can vary significantly depending on the nucleophile and solvent used.

  • Temperature: Reactions can range from room temperature for highly reactive nucleophiles to reflux temperatures (e.g., 80-120 °C) for less reactive partners.

  • Time: Reaction times can vary from a few hours to 24 hours or more. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products with prolonged heating.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes, this compound is a chemical that requires careful handling.

  • Toxicity: It is harmful if swallowed and can cause skin and eye irritation.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Data Presentation

The following tables summarize typical reaction conditions and yields for SNAr reactions of this compound with various nucleophiles. Please note that yields can vary depending on the specific substrate, reagents, and experimental setup.

Table 1: SNAr Reaction of this compound with Various Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1001285-95
4-MethoxyanilineK₂CO₃DMF1001290-98
4-NitroanilineK₂CO₃DMF1202470-80
BenzylamineTEACH₃CN80880-90
MorpholineNoneneat1006>95
PiperidineNoneneat804>95

Table 2: SNAr Reaction of this compound with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF1101675-85
4-MethoxyphenolCs₂CO₃DMF1001280-90
EthanolNaHTHF652460-70
Benzyl alcoholNaHTHF651870-80

Experimental Protocols

General Procedure for the SNAr Reaction of this compound with an Amine Nucleophile:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the amine nucleophile (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the anhydrous solvent (e.g., DMF) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired product.

Visualizations

The following diagrams illustrate key concepts and workflows related to SNAr reactions of this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex Substrate->Meisenheimer + Nu⁻ (Slow, Rate-determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - F⁻ (Fast) LeavingGroup Fluoride (F⁻)

Caption: General mechanism of an SNAr reaction.

Troubleshooting_Workflow Start Low Yield in SNAr Reaction CheckPurity Check Purity of Starting Materials and Solvent Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK CheckNucleophile Evaluate Nucleophile CheckConditions->CheckNucleophile OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeSolvent Optimize Solvent CheckConditions->OptimizeSolvent OptimizeBase Optimize Base CheckNucleophile->OptimizeBase Weak Nucleophile Success Improved Yield OptimizeTemp->Success OptimizeSolvent->Success OptimizeBase->Success

Caption: A troubleshooting workflow for low yield in SNAr reactions.

Reaction_Parameters Yield Reaction Yield Nucleophile Nucleophile Strength Nucleophile->Yield Increases Solvent Solvent Polarity (Aprotic) Solvent->Yield Increases Temperature Temperature Temperature->Yield Increases (to optimum) Base Base Strength Base->Yield Increases (if needed) Concentration Reactant Concentration Concentration->Yield Increases

Caption: Relationship between key reaction parameters and yield.

Technical Support Center: Amination of 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the amination of 3-Fluoro-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding this common synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amination of this compound, a key reaction in the synthesis of various pharmaceutical and agrochemical compounds.

Low or No Conversion of Starting Material

Q1: I am not observing any significant consumption of my this compound starting material. What are the likely causes?

A1: Low or no conversion in a nucleophilic aromatic substitution (SNAr) reaction can stem from several factors. Here are the primary areas to investigate:

  • Insufficient Activation of the Pyridine (B92270) Ring: While the nitro group at the 2-position is strongly activating, insufficient reaction temperature or the use of a very weak amine nucleophile can hinder the reaction.

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is critical. Sterically hindered amines or amines with electron-withdrawing groups will be less nucleophilic and may require more forcing conditions (higher temperatures, longer reaction times, or the use of a stronger base).

  • Inappropriate Solvent Choice: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are generally preferred as they can solvate the cation of the base and leave the amine nucleophile more reactive. Protic solvents (e.g., water, alcohols) can solvate the amine, reducing its nucleophilicity.

  • Base Strength and Stoichiometry: A suitable base is often required to deprotonate the amine or to neutralize the HF formed if the fluorine is the leaving group. Ensure the base is strong enough and used in at least a stoichiometric amount. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

Formation of Unexpected By-products

Q2: I am observing significant by-products in my reaction mixture. What are the common side reactions?

A2: The amination of this compound can lead to several by-products. The two most common are the result of alternative reaction pathways:

  • Displacement of the 3-Fluoro Group: While the nitro group is generally a better leaving group in SNAr reactions on electron-deficient rings, the fluorine at the 3-position can also be displaced by the amine nucleophile, especially under harsh reaction conditions (high temperatures). This leads to the formation of a di-aminated product if the primary product is also formed. A patent for the preparation of 2-amino-3-fluoropyridine (B1272040) mentions that the fluorine at the 3-position can also react, leading to by-products that require chromatographic separation.[1]

  • Nitro-Group Migration: A less intuitive but documented side reaction in the amination of halo-nitropyridines is the migration of the nitro group. This can lead to the formation of isomeric products where the amino group and the nitro group have swapped positions or moved to other locations on the pyridine ring.

Q3: How can I minimize the formation of these by-products?

A3: Minimizing by-product formation requires careful optimization of reaction conditions:

  • Temperature Control: Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy for undesired side reactions like the displacement of the 3-fluoro group.

  • Choice of Amine and Stoichiometry: Using a less sterically hindered and more nucleophilic amine can favor the desired reaction pathway. Using a large excess of the amine might increase the chance of di-substitution.

  • Solvent Effects: The solvent can influence the regioselectivity of the reaction. Experimenting with different polar aprotic solvents may help to favor the desired product.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of by-products over extended reaction times.

Frequently Asked Questions (FAQs)

Q4: What is the expected mechanism for the amination of this compound?

A4: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 2-position activates the pyridine ring for nucleophilic attack. The amine attacks the carbon bearing the nitro group (or potentially the fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group (nitrite or fluoride) is then expelled, and the aromaticity of the pyridine ring is restored.

Q5: Which is the better leaving group in this reaction, the nitro group or the fluoro group?

A5: In nucleophilic aromatic substitutions on electron-deficient rings, the nitro group is generally a better leaving group than fluorine. However, the relative rates of displacement can be influenced by the specific reaction conditions and the nature of the nucleophile. It is plausible to observe products resulting from the displacement of either group.

Q6: What are the recommended purification methods for the aminated product?

A6: Purification typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous base to remove any remaining acid or base.

  • Chromatography: Column chromatography on silica (B1680970) gel is often necessary to separate the desired product from unreacted starting material and any by-products. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure material.

Experimental Protocols

While a specific, universally optimized protocol is not available due to the variability of amines used, the following general procedure can be adapted.

General Procedure for the Amination of this compound:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added the desired primary or secondary amine (1.1-1.5 eq.).

  • A suitable base, such as triethylamine or potassium carbonate (1.5-2.0 eq.), is added to the mixture.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aminated product.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reaction outcomes and troubleshooting steps, the following diagrams are provided.

Reaction_Pathway cluster_start Starting Materials cluster_products Potential Products This compound This compound Desired_Product Desired Product (2-Amino-3-fluoropyridine derivative) This compound->Desired_Product Desired Pathway (Nitro-displacement) Byproduct1 By-product 1 (Fluoro-displacement) This compound->Byproduct1 Side Reaction 1 Byproduct2 By-product 2 (Nitro-migration) This compound->Byproduct2 Side Reaction 2 Amine Amine (R-NH2) Amine->Desired_Product Amine->Byproduct1 Amine->Byproduct2

Caption: Potential reaction pathways in the amination of this compound.

Troubleshooting_Workflow Start Low Yield or By-product Formation Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Base Is the base appropriate and in sufficient excess? Check_Temp->Check_Base Yes Adjust_Temp Lower temperature to reduce by-products or increase temperature to improve conversion. Check_Temp->Adjust_Temp No Check_Solvent Is a polar aprotic solvent being used? Check_Base->Check_Solvent Yes Adjust_Base Use a stronger base or increase stoichiometry. Check_Base->Adjust_Base No Check_Amine Is the amine nucleophile sufficiently reactive? Check_Solvent->Check_Amine Yes Adjust_Solvent Switch to DMSO, DMF, or acetonitrile. Check_Solvent->Adjust_Solvent No Adjust_Amine Consider a less hindered or more electron-rich amine. Check_Amine->Adjust_Amine No Success Improved Yield and Purity Check_Amine->Success Yes Adjust_Temp->Check_Base Adjust_Base->Check_Solvent Adjust_Solvent->Check_Amine Adjust_Amine->Success

Caption: A logical workflow for troubleshooting common issues in the amination reaction.

References

Technical Support Center: Purification of 3-Fluoro-2-nitropyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-fluoro-2-nitropyridine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative showing significant peak tailing on a silica (B1680970) gel column?

A1: Peak tailing for pyridine (B92270) derivatives on silica gel is a common issue.[1] It is often caused by the interaction of the basic pyridine nitrogen with acidic silanol (B1196071) groups on the surface of the silica gel.[1] This can be exacerbated by the presence of the electron-withdrawing fluorine and nitro groups, which can influence the pKa of the pyridine nitrogen. To mitigate this, consider the following:

  • Addition of a Basic Modifier: Add a small amount of a non-nucleophilic base, like triethylamine (B128534) (0.1-1% by volume), to your eluent to neutralize the acidic silanol groups.[2][3]

  • Use of End-Capped Silica: Employ end-capped silica gel, where the acidic silanol groups are chemically modified to reduce these interactions.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina (B75360).[2]

Q2: I am observing low recovery of my compound after column chromatography. What are the potential causes?

A2: Low recovery can stem from several factors:

  • Compound Instability: this compound derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation on the column. Running a 2D TLC can help determine if your compound is unstable on silica.[1][4][5]

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the silica gel.

  • Improper Solvent Selection for Elution: The eluent may not be strong enough to completely elute your compound from the column.

To improve recovery, you can try neutralizing the silica gel, using a more polar eluent, or switching to a different stationary phase like alumina.[2]

Q3: My target compound is co-eluting with an impurity. How can I improve the separation?

A3: To improve the resolution between your target compound and an impurity, you can modify the following chromatographic parameters:

  • Solvent System Optimization: The choice of eluent is critical.[6] Systematically screen different solvent systems with varying polarities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or ether.[7] For more polar compounds, a methanol (B129727)/dichloromethane (B109758) system can be effective.[7]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with different polarities.

  • Stationary Phase Selection: Switching to a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography if applicable), can alter the selectivity of the separation.[1]

Q4: Can I use reverse-phase chromatography for purifying this compound derivatives?

A4: Yes, reverse-phase chromatography can be a viable option, especially for more polar derivatives. A common stationary phase is C18-functionalized silica. The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like methanol or acetonitrile. For pyridine derivatives, adjusting the pH of the mobile phase can significantly impact retention and peak shape.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Separation

If you are experiencing poor separation of your this compound derivative, follow these steps:

  • Assess TLC Separation: Ensure you have a good separation on your analytical TLC plate with a suitable Rf value (typically between 0.25 and 0.35) for your target compound.[6] If the spots are too close, you will need to optimize your solvent system before attempting column chromatography.

  • Check for Compound Stability: Run a 2D TLC to check for degradation on the silica plate.[1][4][5] If degradation is observed, consider neutralizing the silica gel or using an alternative stationary phase.[2]

  • Optimize the Mobile Phase:

    • Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try switching to a hexane/ether or a dichloromethane/methanol system.[7]

    • Incorporate a small amount of a third solvent to fine-tune the selectivity.

  • Consider the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider switching to neutral or basic alumina, or explore reverse-phase chromatography options.[2]

Guide 2: Addressing Compound Degradation on Silica Gel

If you suspect your this compound derivative is degrading on the silica gel column, take the following steps:

  • Confirm Instability: Spot your crude mixture on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system (2D TLC).[1][4][5] If new spots appear off the diagonal, your compound is likely degrading on the silica.

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 0.1-1% triethylamine.[2][3] Use this neutralized slurry to pack your column and add the same percentage of triethylamine to your mobile phase.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[2]

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Pyridine Derivatives

Solvent System Components (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumGood for a wide range of "normal" polarity compounds.[7]
Petroleum Ether / EtherLow to MediumAn alternative to hexane/ethyl acetate.[7]
Dichloromethane / MethanolMedium to HighSuitable for more polar compounds.[7]
Dichloromethane / Methanol with 1% AmmoniaHighEffective for basic compounds like amines that may streak on silica.[7]
Cyclohexane / Triethylamine / EthanolHighUsed for very polar compounds such as heteroarylamines.[3]

Note: The optimal solvent system for your specific this compound derivative will need to be determined experimentally using TLC.

Experimental Protocols

Protocol 1: Preparation of Neutralized Silica Gel for Column Chromatography
  • In a fume hood, weigh the required amount of silica gel into a beaker.

  • Prepare your chosen eluent system.

  • Add the eluent to the silica gel to create a slurry.

  • Add triethylamine to the slurry to a final concentration of 0.1-1% by volume.[2][3]

  • Stir the slurry gently for a few minutes to ensure homogeneity.

  • Pack your chromatography column with the neutralized silica gel slurry.

  • Ensure your mobile phase for elution also contains the same concentration of triethylamine.

Protocol 2: Dry Loading a Sample onto a Column

This method is useful for samples that are not very soluble in the initial eluent.

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Add a small amount of silica gel to this solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this silica-adsorbed sample to the top of your packed column.

  • Gently add a layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[8]

  • Begin your elution.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis & Solvent System Selection ColumnPrep Column Packing (e.g., Neutralized Silica) TLC->ColumnPrep SampleLoad Sample Loading (Dry or Wet) ColumnPrep->SampleLoad Elution Elution (Isocratic or Gradient) SampleLoad->Elution FractionCollect Fraction Collection Elution->FractionCollect FractionAnalysis TLC Analysis of Fractions FractionCollect->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine SolventRemoval Solvent Removal Combine->SolventRemoval FinalProduct Pure Product SolventRemoval->FinalProduct

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic Start Poor Separation CheckTLC Is TLC separation adequate (Rf ~0.25-0.35)? Start->CheckTLC OptimizeSolvent Optimize Solvent System (Polarity, Composition) CheckTLC->OptimizeSolvent No CheckStability Is the compound stable on silica (2D TLC)? CheckTLC->CheckStability Yes OptimizeSolvent->CheckTLC NeutralizeSilica Use Neutralized Silica or Alumina CheckStability->NeutralizeSilica No ChangeStationary Change Stationary Phase (e.g., Alumina, Reverse Phase) CheckStability->ChangeStationary Yes Success Improved Separation NeutralizeSilica->Success ChangeStationary->Success

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

removal of unreacted 3-Fluoro-2-nitropyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 3-Fluoro-2-nitropyridine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource
AppearanceYellow to light brown solid or liquid[1]
Melting Point32-38 °C[2]
Boiling Point255.8 ± 20.0 °C at 760 mmHg[2]
SolubilitySlightly soluble in water. Soluble in many common organic solvents.[3]
Molecular Weight142.09 g/mol [3]

Q2: My reaction is complete, what is a general work-up procedure to remove the bulk of unreacted this compound and other inorganic materials?

A2: A standard aqueous work-up is an effective initial step. Since this compound is an electrophile, quenching the reaction with a mild nucleophile or a basic wash can help in its removal. A general procedure is as follows:

  • Quench the reaction: If applicable, cool the reaction mixture to room temperature.

  • Aqueous Wash: Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). Wash the organic layer with a 10% sodium bicarbonate solution to neutralize any acidic components and to react with some of the unreacted this compound.[4] Follow this with a wash with water and then brine to remove water-soluble impurities.[5][6]

  • Extraction: Separate the organic layer. The aqueous layer can be back-extracted with the organic solvent to ensure complete recovery of the product.[4]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][7]

Q3: I've performed an aqueous work-up, but TLC analysis still shows the presence of unreacted this compound. What is the next step?

A3: For the removal of persistent, unreacted this compound and other closely related impurities, column chromatography on silica (B1680970) gel is a highly effective method.[8][9][10]

Q4: Are there any common issues to be aware of when running a column to purify products from this compound?

A4: Yes, pyridine (B92270) derivatives can sometimes present challenges during silica gel chromatography. Peak tailing is a common issue due to the interaction of the basic nitrogen of the pyridine ring with acidic silanol (B1196071) groups on the silica surface.[9] To mitigate this, you can:

  • Add a competing base: Incorporate a small amount of a competing base, like triethylamine (B128534) (0.1-1%), into your eluent system.[9]

  • Adjust the mobile phase pH: While less common for preparative chromatography, ensuring the mobile phase is not overly acidic can help.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Emulsion during aqueous work-up High concentration of salts or polar solvents like DMF or DMSO.Add brine to the separatory funnel to break the emulsion. If the problem persists, filter the mixture through a pad of celite.
Product co-elutes with this compound during column chromatography The polarity of your product and the starting material are very similar.Optimize the eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[7] Consider using a different stationary phase if silica gel is not effective.[9]
Low recovery of the desired product after purification The product may be partially soluble in the aqueous phase or may have degraded on the silica gel column.Ensure the pH of the aqueous wash is appropriate for your product's stability and solubility. For sensitive compounds, consider using a less acidic stationary phase like alumina (B75360) or a deactivated silica gel.[9]
Streaking or tailing of spots on TLC Interaction of the basic pyridine moiety with the acidic silica gel.Add a small amount of triethylamine (TEA) to the TLC developing solvent to improve the spot shape. This often translates to better separation on the column when TEA is also added to the eluent.[10]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc).

  • Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Separate the layers and wash the organic layer sequentially with water and brine.[5][6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the Sample: Dissolve the crude product obtained from the work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pack it into a column.[10]

  • Load the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elute the Column: Begin elution with the determined solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar this compound should elute before more polar products.[7]

  • Collect and Analyze Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow start Reaction Mixture workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) start->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography analysis TLC Analysis of Fractions chromatography->analysis pure_product Pure Product analysis->pure_product end End pure_product->end

Caption: General workflow for the removal of unreacted this compound.

troubleshooting_logic start Crude Product Analysis (TLC) check_purity Is this compound a major component? start->check_purity check_separation Are spots well-separated on TLC? check_purity->check_separation Yes pure_product Pure Product check_purity->pure_product No (Trace amount) column Proceed with Column Chromatography check_separation->column Yes optimize_tlc Optimize TLC Eluent (try different solvent ratios, add TEA) check_separation->optimize_tlc No column->pure_product optimize_tlc->check_separation column_optimized Column Chromatography with Optimized Eluent

Caption: Decision-making process for purification based on TLC analysis.

References

Technical Support Center: Optimizing Reactions with 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing nucleophilic aromatic substitution (SNAr) reactions involving 3-Fluoro-2-nitropyridine. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during SNAr reactions with this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am seeing very low conversion of my this compound starting material. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in SNAr reactions with this compound can stem from several factors. The primary areas to investigate are the reaction conditions, the nature of the nucleophile, and the choice of base and solvent.

    • Insufficiently Activated Nucleophile: For weakly nucleophilic substrates such as alcohols or some amines, deprotonation is crucial. Ensure you are using a strong enough base to fully generate the anionic nucleophile. For example, when using an alcohol, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will be more effective than a weaker base like potassium carbonate (K₂CO₃).

    • Inappropriate Solvent: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base without strongly solvating the anionic nucleophile, thus increasing its reactivity. Protic solvents, like ethanol (B145695) or water, can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.

    • Suboptimal Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition of starting materials or products at excessively high temperatures.

    • Base Strength: The base must be strong enough to deprotonate the nucleophile but should ideally be non-nucleophilic itself to avoid competing reactions with the this compound.

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant impurities alongside the desired product. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge. With this compound, potential side reactions include:

    • Hydrolysis: If there is residual water in your reaction mixture, the fluoride (B91410) can be displaced by a hydroxide (B78521) ion, leading to the formation of 3-hydroxy-2-nitropyridine. To avoid this, ensure you are using anhydrous solvents and reagents.

    • Reaction with the Base: If a nucleophilic base is used (e.g., an amine-based organic base), it may compete with your intended nucleophile. Employing a non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or a strong but sterically hindered base can mitigate this.

    • Dimerization or Polymerization: Under strongly basic conditions, highly activated aromatic compounds can sometimes undergo undesired side reactions. Using the minimum effective amount of base and controlling the temperature can help to prevent this.

Frequently Asked Questions (FAQs)

  • Q1: Which is the best leaving group on a nitropyridine for SNAr, a fluoro or a chloro group?

    • A1: For SNAr reactions, fluoride is generally the best leaving group among the halogens. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

  • Q2: Why are polar aprotic solvents like DMSO and DMF recommended for these reactions?

    • A2: Polar aprotic solvents are ideal for SNAr reactions because they effectively dissolve the reactants but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive. In contrast, polar protic solvents can form a solvent shell around the nucleophile through hydrogen bonding, which deactivates it.

  • Q3: What is the role of the nitro group in this compound?

    • A3: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence is crucial for activating the pyridine (B92270) ring towards nucleophilic attack. It does this by withdrawing electron density from the ring, making it more electrophilic, and by stabilizing the negative charge of the intermediate (Meisenheimer complex) through resonance.

  • Q4: Can I use an organic base like triethylamine (B128534) (TEA)?

    • A4: While TEA can be used, particularly with amine nucleophiles where it acts as a proton scavenger, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred. This is because they are generally non-nucleophilic and can be easily removed during the aqueous work-up. For weakly acidic nucleophiles like alcohols, a stronger base is typically required.

Data Presentation

The tables below provide representative data on the effect of different bases and solvents on the yield of SNAr reactions with this compound and various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Effect of Base and Solvent on the Reaction with Piperidine (B6355638) (Amine Nucleophile)

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile801275
2K₂CO₃ (2.0)DMF80692
3Cs₂CO₃ (2.0)THF65888
4DIPEA (2.0)Dioxane1001270
5K₂CO₃ (2.0)DMSO80495

Table 2: Effect of Base and Solvent on the Reaction with Sodium Methoxide (B1231860) (Alkoxide Nucleophile)

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF25285
2NaH (1.2)DMF25194
3KOtBu (1.2)t-BuOH50478
4K₂CO₃ (2.0)DMSO8024<10
5NaOMe (1.2)Methanol (B129727)65688

Table 3: Effect of Base and Solvent on the Reaction with Thiophenol (Thiol Nucleophile)

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF50396
2Cs₂CO₃ (2.0)Acetonitrile50592
3NaOH (1.5)DMSO50290
4TEA (2.0)THF65875
5K₃PO₄ (2.0)Dioxane80685

Experimental Protocols

Protocol 1: Synthesis of 3-(Piperidin-1-yl)-2-nitropyridine

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF to achieve a concentration of approximately 0.5 M.

    • Add potassium carbonate to the solution.

    • Add piperidine dropwise to the stirring mixture.

    • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 3-Methoxy-2-nitropyridine

  • Materials:

    • This compound (1.0 eq)

    • Sodium Methoxide (NaOMe, 1.2 eq) or Sodium Hydride (NaH, 1.2 eq) and Methanol (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

  • Procedure (using NaH and Methanol):

    • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add methanol dropwise to the NaH suspension and stir for 20-30 minutes at 0 °C to generate sodium methoxide in situ.

    • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Visualizations

SNAr_Mechanism Reactants This compound + Nu- TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack (Rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination of Leaving Group Products 3-Nu-2-nitropyridine + F- TS2->Products Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, base, and solvent B Add nucleophile A->B C Heat and stir reaction mixture B->C D Monitor progress (TLC/LC-MS) C->D E Quench reaction and perform aqueous extraction D->E F Dry and concentrate organic phase E->F G Purify by column chromatography or recrystallization F->G Troubleshooting_Guide Start Low Yield or Incomplete Reaction? CheckTemp Is the reaction temperature adequate? Start->CheckTemp CheckBase Is the base strong enough for the nucleophile? CheckTemp->CheckBase Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckSolvent Is a polar aprotic solvent being used? CheckBase->CheckSolvent Yes StrongerBase Use a stronger base (e.g., NaH, KOtBu) CheckBase->StrongerBase No ChangeSolvent Switch to DMSO or DMF CheckSolvent->ChangeSolvent No

preventing side reactions in the synthesis of 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Fluoro-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of 2-nitro-3-aminopyridine to form a diazonium salt, which is then subjected to thermal decomposition in the presence of a fluoride (B91410) source to yield the final product.[1][2]

Q2: What are the critical parameters to control during the synthesis?

Successful synthesis of this compound hinges on the careful control of several key parameters:

  • Temperature: Low temperatures are crucial during the diazotization step to ensure the stability of the diazonium salt.

  • Anhydrous Conditions: The exclusion of water is critical to prevent the formation of phenolic byproducts.

  • Purity of Reagents: Using high-purity starting materials and reagents minimizes the introduction of impurities that can interfere with the reaction.

Q3: How can I purify the final product?

Purification of this compound can be achieved through extraction and chromatography. After the reaction, the mixture is typically neutralized and extracted with an organic solvent like dichloromethane (B109758). The combined organic extracts are then dried and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazotization.Ensure slow, dropwise addition of sodium nitrite (B80452) solution while maintaining a low reaction temperature (-8 to -2 °C).
Decomposition of the diazonium salt.Handle the isolated diazonium salt with care; it can be explosive when dry. Use the moist salt directly in the subsequent decomposition step.
Inefficient thermal decomposition.Ensure the decomposition is carried out at an appropriate temperature (around 120 °C) in a high-boiling inert solvent like toluene (B28343) or xylene.
Presence of 3-Hydroxy-2-nitropyridine as a Major Byproduct Reaction of the pyridyl cation intermediate with water.Conduct the reaction under strictly anhydrous conditions. Use anhydrous solvents and dry all glassware thoroughly. Consider using non-aqueous diazotization agents like tert-butyl nitrite to avoid the in-situ generation of water.
Formation of Tar-like Substances Decomposition of the diazonium salt or side reactions at elevated temperatures.Maintain precise temperature control throughout the reaction. Slow and controlled heating during the decomposition step can minimize tar formation. The use of non-polar solvents may also help to reduce the formation of tars.
Inconsistent Results Impurities in the starting material (2-nitro-3-aminopyridine).Ensure the purity of the starting amine. Recrystallize if necessary.
Variations in the quality of reagents (e.g., fluoroboric acid).Use high-quality, fresh reagents.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent quality.

Step 1: Diazotization

  • To a stirred mixture of 2-nitro-3-aminopyridine (1.0 eq) in 34% fluoroboric acid (HBF₄), cool the reaction vessel to a temperature between -8 °C and -2 °C using an ice-salt or acetone-dry ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise to the reaction mixture, ensuring the temperature is maintained within the specified range.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 30-60 minutes to ensure the complete formation of the diazonium tetrafluoroborate (B81430) salt.

Step 2: Isolation of the Diazonium Salt

  • The 2-nitro-3-pyridyldiazonium tetrafluoroborate salt will typically precipitate out of the solution.

  • Isolate the solid salt by filtration.

  • Wash the collected salt with a small amount of cold 34% fluoroboric acid, followed by cold diethyl ether.

  • Caution: The diazonium salt is potentially explosive when dry and should be handled with extreme care. It is recommended to proceed to the next step with the moist salt.

Step 3: Thermal Decomposition (Fluorodediazoniation)

  • Suspend the moist diazonium salt in a high-boiling, inert solvent such as toluene or xylene.

  • Heat the suspension to approximately 120 °C. The decomposition is typically accompanied by the evolution of nitrogen gas.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) or another suitable organic solvent multiple times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on Product and Byproduct Formation (Qualitative)

Condition Observation Impact on Yield/Purity Recommendation
Presence of Water Increased formation of 3-hydroxy-2-nitropyridine.Decreased yield of the desired product and increased difficulty in purification.Use anhydrous solvents and reagents.
High Temperature during Diazotization (> 0 °C) Decomposition of the diazonium salt, observed as gas evolution and discoloration.Significant reduction in the yield of the final product.Maintain strict temperature control between -8 and -2 °C.
Rapid Heating during Decomposition Formation of tar and other polymeric materials.Lower yield and complex purification.Heat the diazonium salt suspension slowly and controllably.
Use of Polar Solvents for Decomposition May promote side reactions and decrease the yield of the desired fluoride.Lower yield of this compound.Use non-polar, high-boiling solvents like toluene or xylene.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Fluorodediazoniation cluster_purification Step 3: Purification start 2-Nitro-3-aminopyridine in HBF4 condition1 -8 to -2 °C start->condition1 reagent1 NaNO2 (aq) reagent1->condition1 product1 2-Nitro-3-pyridyldiazonium tetrafluoroborate condition1->product1 condition2 ~120 °C in Toluene product1->condition2 product2 Crude this compound condition2->product2 workup Neutralization & Extraction product2->workup purify Column Chromatography workup->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_desired_path Desired Reaction cluster_side_path Side Reactions diazonium 2-Nitro-3-pyridyldiazonium ion product This compound diazonium->product Heat hydroxide 3-Hydroxy-2-nitropyridine diazonium->hydroxide Presence of water decomposition Tar/Polymeric Byproducts diazonium->decomposition Uncontrolled heat fluoride F- (from BF4-) fluoride->product water H2O water->hydroxide

Caption: Desired reaction pathway and common side reactions.

References

dealing with impurities in commercial 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 3-Fluoro-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and purification of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

Commercial this compound is typically synthesized from 3-aminopyridine (B143674) via a Balz-Schiemann reaction.[1][2] Impurities can arise from unreacted starting materials, byproducts of the reaction, or residual solvents and salts from the workup process. Potential impurities include:

  • Unreacted Starting Material: 3-aminopyridine.

  • Reaction Byproducts:

    • Hydroxypyridines: Formation of compounds like 2-nitro-3-hydroxypyridine can occur if water is present during the synthesis.[2]

    • Biaryl Pyridines: These can form through radical-mediated side reactions.[2]

  • Residual Solvents: Solvents such as toluene, chloroform, or diethyl ether may be present from the reaction and extraction steps.[1]

  • Inorganic Salts: Residual salts like sodium fluoroborate or sodium bicarbonate might remain from the workup process.[1]

Q2: What is the typical purity of commercial this compound?

Commercial grades of this compound are generally available in high purity. The stated purity levels are typically:

Purity SpecificationAnalytical Method
≥ 97%HPLC[3]
> 98.0%HPLC[4][5][6] or GC[7][8]
≥ 95%Not specified[9]

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound and identify any impurities:

  • High-Performance Liquid Chromatography (HPLC): A common and effective method for quantifying the purity of the main component and detecting less volatile impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS), this technique is powerful for identifying the chemical structure of unknown impurities.[10]

Q4: What are the recommended storage conditions for this compound?

To maintain its integrity and minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerated at 0-8°C.[3][6]

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

  • Container: In a tightly sealed container.

Troubleshooting Guide

Problem 1: My reaction is yielding unexpected side products. Could impurities in the this compound be the cause?

Yes, impurities in your starting material can lead to unforeseen side reactions and byproducts.

  • Nucleophilic Impurities: Unreacted 3-aminopyridine or 2-nitro-3-hydroxypyridine contain nucleophilic N-H and O-H groups, respectively. These can compete with your desired nucleophile in substitution reactions, leading to a mixture of products.

  • Reactive Impurities: Other reactive functional groups in the impurities could interfere with your reaction chemistry.

The workflow below outlines a logical approach to troubleshooting this issue.

G A Unexpected Side Products Observed B Analyze Purity of Starting this compound (HPLC, GC-MS, NMR) A->B C Impurities Detected? B->C D Purify this compound (Recrystallization or Column Chromatography) C->D Yes G Investigate Other Reaction Parameters (Temperature, Solvent, etc.) C->G No E Re-run Reaction with Purified Reagent D->E F Problem Solved E->F H Problem Persists E->H G->E G A Commercial this compound B Assess Purity (e.g., HPLC) A->B C Purity Acceptable? B->C D Proceed to Reaction C->D Yes E Select Purification Method C->E No F Recrystallization E->F G Column Chromatography E->G H Purified this compound F->H G->H I Confirm Purity H->I I->D G A Sample of this compound B Initial Purity Screen (HPLC or GC) A->B C Unknown Peaks Detected B->C D LC-MS or GC-MS Analysis C->D F NMR Analysis C->F E Determine Molecular Weight of Impurities D->E G Elucidate Structure of Impurities E->G F->G H Identified Impurity Profile G->H

References

troubleshooting low conversion rates in 3-Fluoro-2-nitropyridine couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot low conversion rates and other common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with 3-fluoro-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my coupling reaction between this compound and my amine. What are the most likely causes?

A1: Low conversion rates in these SNAr reactions typically stem from a few key factors:

  • Insufficiently Activated System: The reaction may not be proceeding due to a lack of sufficient activation of the pyridine (B92270) ring or low nucleophilicity of the amine.

  • Improper Base Selection: The choice of base is critical. An inappropriate base may not be strong enough to deprotonate the amine nucleophile or may lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role. The conditions may not be optimal for the specific substrates you are using.

  • Steric Hindrance: Bulky groups on either the amine or the pyridine can significantly slow down the reaction rate.

  • Moisture in the Reaction: Water can protonate the amine nucleophile, reducing its reactivity, and can also interfere with the function of some bases.

Q2: My reaction seems to start but then stalls, leaving a significant amount of starting material. What could be happening?

A2: A stalling reaction can be indicative of several issues:

  • Product Inhibition: In some cases, the product of the reaction can inhibit the process, though this is less common for this type of reaction.

  • Decomposition of Reactants or Reagents: One of your starting materials or the base could be degrading under the reaction conditions over time. This compound can be sensitive to very strong bases and high temperatures.

  • Change in pH: As the reaction proceeds, the formation of hydrofluoric acid (HF) as a byproduct will lower the pH of the reaction mixture if not adequately neutralized by the base. This can protonate your amine nucleophile, rendering it unreactive.

Q3: I am seeing multiple spots on my TLC plate, indicating side products. What are the common side reactions?

A3: Common side reactions in this compound couplings include:

  • Disubstitution: If there are other leaving groups on the pyridine ring, or if the product itself can undergo further reaction, you might observe di- or even tri-substituted products.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your amine nucleophile, leading to undesired byproducts.

  • Decomposition: As mentioned, harsh conditions (strong bases, high temperatures) can lead to the decomposition of the starting material or product.

Q4: How does the choice of amine (primary vs. secondary, aliphatic vs. aromatic) affect the reaction?

A4: The nature of the amine is a critical factor:

  • Nucleophilicity: Generally, more nucleophilic amines react faster. Aliphatic amines are typically more nucleophilic than aromatic amines.

  • Steric Hindrance: Secondary amines, especially bulky ones, will react more slowly than primary amines due to increased steric hindrance around the nitrogen atom.

  • Acidity of the N-H bond: The pKa of the amine influences the ease of deprotonation by the base. A suitable base should be able to efficiently deprotonate the amine to generate the active nucleophile.

Troubleshooting Guides

Issue: Low Product Yield

If you are experiencing low yields, consider the following troubleshooting steps, presented in a logical workflow.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_base Optimize Base check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent optimize_base->optimize_solvent No Improvement monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_base->monitor_reaction Screen Bases optimize_temp Optimize Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->monitor_reaction Screen Solvents increase_time Increase Reaction Time optimize_temp->increase_time No Improvement optimize_temp->monitor_reaction Screen Temperatures increase_time->monitor_reaction Monitor monitor_reaction->optimize_base Stalled/Incomplete success Improved Yield monitor_reaction->success Reaction Complete

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Ensure the this compound is pure. Impurities can interfere with the reaction.

    • Confirm the purity of your amine.

    • Use anhydrous solvents and reagents, as water can significantly reduce the reaction rate.

    • Check that the stoichiometry of your reactants and base is correct. Typically, a slight excess of the amine (1.1-1.5 equivalents) and a suitable amount of base are used.

  • Optimize the Base:

    • The choice of base is critical. If you are using a weak base like triethylamine (B128534) (TEA) and seeing low conversion, consider switching to a stronger base.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

    • For less reactive amines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be necessary, but be cautious as they can promote side reactions.

  • Optimize the Solvent:

    • Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

    • Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF).

    • The solubility of your reactants in the chosen solvent is important. Ensure everything is well-dissolved.

  • Optimize the Temperature:

    • Many SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, try gradually increasing the temperature (e.g., to 50 °C, 80 °C, or reflux).

    • Monitor for decomposition at higher temperatures.

  • Increase Reaction Time and Monitor Progress:

    • Some couplings, especially with sterically hindered or less nucleophilic amines, can be slow.

    • Monitor the reaction progress regularly using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is proceeding, albeit slowly, or if it has stalled.

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the yield of this compound couplings.

Table 1: Effect of Base on the Coupling of this compound with Aniline

BaseSolventTemperature (°C)Time (h)Yield (%)
Triethylamine (TEA)DMF8012< 10
Potassium Carbonate (K₂CO₃)DMF80675
Cesium Carbonate (Cs₂CO₃)DMF80490
Sodium Hydride (NaH)THF60295

Table 2: Effect of Solvent on the Coupling of this compound with Morpholine

SolventBaseTemperature (°C)Time (h)Yield (%)
Acetonitrile (MeCN)K₂CO₃60865
Tetrahydrofuran (THF)K₂CO₃60870
Dimethylformamide (DMF)K₂CO₃60488
Dimethyl Sulfoxide (DMSO)K₂CO₃60392

Experimental Protocols

General Protocol for the Coupling of this compound with a Primary Amine

This protocol provides a starting point for the SNAr reaction. Optimization may be required for your specific amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.

  • Add anhydrous DMF to dissolve the solids.

  • Add the primary amine to the reaction mixture.

  • Heat the reaction to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine this compound and K₂CO₃ in a dry flask under N₂ setup2 Add anhydrous DMF setup1->setup2 setup3 Add primary amine setup2->setup3 reaction1 Heat to 80 °C and stir setup3->reaction1 reaction2 Monitor by TLC/LC-MS reaction1->reaction2 workup1 Cool and quench with water reaction2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purification Purify by column chromatography workup3->purification

Caption: General experimental workflow for SNAr coupling.

Validation & Comparative

Reactivity Showdown: 3-Fluoro-2-nitropyridine vs. 2-chloro-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides a comparative analysis of the reactivity of two halogenated nitropyridine isomers, 3-fluoro-2-nitropyridine and 2-chloro-3-nitropyridine (B167233), in the context of nucleophilic aromatic substitution (SNAr) reactions.

The Decisive Factors: Positional Activation and the Halogen Effect

The reactivity of halonitropyridines in SNAr reactions is primarily governed by two key factors: the position of the leaving group (the halogen) relative to the activating nitro group and the pyridine (B92270) nitrogen, and the nature of the halogen itself.

In the case of 2-chloro-3-nitropyridine , the chlorine atom is situated at the 2-position of the pyridine ring. This position is highly activated towards nucleophilic attack due to the ability of the adjacent ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The nitro group at the 3-position further enhances this activation through its strong electron-withdrawing inductive and mesomeric effects.

Conversely, in This compound , the fluorine atom is at the 3-position. This position is generally less activated for SNAr reactions compared to the 2- and 4-positions, as the ring nitrogen cannot directly delocalize the negative charge of the intermediate. However, the powerful electron-withdrawing effect of the adjacent nitro group at the 2-position does provide significant activation.

A crucial aspect of SNAr reactions is the "element effect," where the typical leaving group ability observed in SN2 reactions (I > Br > Cl > F) is often inverted (F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.

Despite the superior leaving group potential of fluorine in many SNAr reactions, the positional effect is generally the dominant factor in determining the overall reactivity of substituted pyridines. The enhanced stability of the Meisenheimer intermediate formed from attack at the 2-position in 2-chloro-3-nitropyridine is expected to result in a lower activation energy and a faster reaction rate compared to the attack at the 3-position in this compound.

Therefore, it is predicted that 2-chloro-3-nitropyridine will exhibit greater reactivity towards nucleophiles in SNAr reactions than this compound.

Quantitative Data Summary

To definitively determine the relative reactivity, a competition experiment can be performed. The following table outlines the expected outcome based on the principles discussed above.

CompoundHalogen PositionActivating Group PositionPredicted Relative Reactivity
This compound32Less Reactive
2-Chloro-3-nitropyridine23More Reactive

Experimental Protocols

To empirically validate the predicted reactivity, a competition experiment can be designed. This involves reacting an equimolar mixture of this compound and 2-chloro-3-nitropyridine with a limiting amount of a nucleophile, such as piperidine (B6355638). The relative consumption of the two starting materials, monitored by techniques like GC-MS or HPLC, will provide a direct measure of their relative reaction rates.

Experimental Protocol: Competition Reaction for Relative Reactivity

Materials:

  • This compound

  • 2-Chloro-3-nitropyridine

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Stirring apparatus

  • GC-MS or HPLC for analysis

Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of this compound, 2-chloro-3-nitropyridine, and an internal standard in anhydrous DMF at a precise concentration (e.g., 0.1 M).

  • Reaction Mixture Preparation: In a reaction vial, combine equal volumes of the this compound and 2-chloro-3-nitropyridine stock solutions. Add a known amount of the internal standard stock solution.

  • Reaction Initiation: Add a substoichiometric amount of piperidine (e.g., 0.5 equivalents relative to the total concentration of the pyridines) to the reaction mixture at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench them by diluting with a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining this compound and 2-chloro-3-nitropyridine relative to the internal standard.

  • Data Analysis: Plot the concentration of each starting material against time. The relative rates can be determined by comparing the rates of disappearance of the two substrates.

Visualizing the Reaction Pathways

The logical relationships governing the reactivity and the experimental workflow can be visualized using the following diagrams.

SNAr_Reactivity_Factors cluster_factors Factors Influencing SNAr Reactivity cluster_compounds Reactants Positional Activation Positional Activation 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Positional Activation->2-Chloro-3-nitropyridine 2-position is highly activated Halogen Leaving Group Ability Halogen Leaving Group Ability This compound This compound Halogen Leaving Group Ability->this compound Fluorine is a good leaving group in SNAr Predicted Reactivity Predicted Reactivity This compound->Predicted Reactivity Less Reactive 2-Chloro-3-nitropyridine->Predicted Reactivity More Reactive Experimental_Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Mix Reactants and Internal Standard Mix Reactants and Internal Standard Prepare Stock Solutions->Mix Reactants and Internal Standard Initiate Reaction with Nucleophile Initiate Reaction with Nucleophile Mix Reactants and Internal Standard->Initiate Reaction with Nucleophile Monitor Reaction Over Time Monitor Reaction Over Time Initiate Reaction with Nucleophile->Monitor Reaction Over Time Analyze Samples by GC-MS or HPLC Analyze Samples by GC-MS or HPLC Monitor Reaction Over Time->Analyze Samples by GC-MS or HPLC Determine Relative Reaction Rates Determine Relative Reaction Rates Analyze Samples by GC-MS or HPLC->Determine Relative Reaction Rates End End Determine Relative Reaction Rates->End

A Comparative Guide to the SNAr Kinetics of 3-Fluoro-2-nitropyridine and its Halo-Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleophilic aromatic substitution (SNAr) kinetics of 3-fluoro-2-nitropyridine with other 2-halonitropyridines, specifically the chloro and bromo derivatives. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate substrates for synthetic applications.

Executive Summary

Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The reactivity of the starting material is critically dependent on the nature of the leaving group. In the case of 2-halo-3-nitropyridines, the general reactivity trend for the leaving group (halogen) in SNAr reactions is F > Cl > Br > I. This is contrary to the trend observed in SN2 reactions and is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. This guide presents available kinetic data for the reactions of 2-halo-3-nitropyridines with piperidine (B6355638), a common nucleophile, to provide a quantitative basis for comparison.

Quantitative Data Comparison

The following table summarizes the second-order rate constants and activation parameters for the SNAr reaction of 2-chloro-3-nitropyridine (B167233) with piperidine in methanol (B129727) at various temperatures.

Table 1: Second-Order Rate Constants (k2) and Activation Parameters for the Reaction of 2-Chloro-3-nitropyridine with Piperidine in Methanol.

Temperature (°C)k2 x 104 (L mol-1 s-1)ΔH‡ (kJ mol-1)ΔS‡ (J K-1 mol-1)
25.01.8653.6 ± 1.3-125 ± 4
30.02.74
35.03.90
40.05.62

Data extracted from a study by Ezzat A. Hamed.

Experimental Protocols

The kinetic data presented in this guide were obtained using established methodologies. A detailed representative experimental protocol for determining the rate constants of the SNAr reaction between a 2-halo-3-nitropyridine and an amine nucleophile (e.g., piperidine) is provided below.

Kinetic Measurements using UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant for the SNAr reaction under pseudo-first-order conditions.

Materials:

  • 2-Halo-3-nitropyridine (substrate)

  • Piperidine (nucleophile)

  • Methanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the 2-halo-3-nitropyridine in methanol of a known concentration (e.g., 1 x 10-3 M).

    • Prepare a series of piperidine solutions in methanol of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The concentration of piperidine should be in large excess compared to the substrate to ensure pseudo-first-order conditions.

  • Spectrophotometric Analysis:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product, the N-substituted nitropyridine. This is determined by scanning the UV-Vis spectrum of a solution where the reaction has gone to completion.

    • Equilibrate the piperidine solution in a quartz cuvette to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer.

    • Initiate the reaction by injecting a small, known volume of the 2-halo-3-nitropyridine stock solution into the cuvette containing the piperidine solution.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.

    • Plot the calculated kobs values against the corresponding piperidine concentrations.

    • The second-order rate constant (k2) is obtained from the slope of the linear plot of kobs versus [Piperidine].

Visualizations

The following diagrams illustrate the key aspects of the SNAr reaction discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Halo-3-nitropyridine 2-Halo-3-nitropyridine Meisenheimer_Complex Meisenheimer Complex (Rate-determining step) 2-Halo-3-nitropyridine->Meisenheimer_Complex + Piperidine Piperidine Piperidine Product 2-Piperidino-3-nitropyridine Meisenheimer_Complex->Product - Halide Ion Halide_Ion Halide Ion

Caption: Generalized SNAr mechanism for the reaction of 2-halonitropyridines.

Experimental_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Set up Spectrophotometer (λmax & Temperature) A->B C Initiate Reaction in Cuvette B->C D Record Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constants (kobs) D->E F Plot kobs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k2) from Slope F->G

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Reactivity_Comparison F This compound Cl 2-Chloro-3-nitropyridine F->Cl Generally More Reactive Br 2-Bromo-3-nitropyridine (B22996) Cl->Br Similar or Slightly More Reactive

Caption: Expected qualitative SNAr reactivity trend of 2-halonitropyridines.

A Comparative Analysis of 3-Fluoro-2-nitropyridine and 3,5-dichloro-2-nitropyridine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the choice of building blocks is a critical determinant of synthetic efficiency and overall yield. Among the vast array of heterocyclic intermediates, substituted nitropyridines play a pivotal role due to their versatile reactivity. This guide provides a detailed comparison of the synthesis and reactivity, particularly in nucleophilic aromatic substitution, of two key intermediates: 3-Fluoro-2-nitropyridine and 3,5-dichloro-2-nitropyridine (B1335514). This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Chemical Structures

To begin, the chemical structures of the two compounds are presented below.

This compound:

  • Molecular Formula: C₅H₃FN₂O₂

  • Molecular Weight: 142.09 g/mol

  • CAS Number: 54231-35-5

3,5-dichloro-2-nitropyridine:

  • Molecular Formula: C₅H₂Cl₂N₂O₂

  • Molecular Weight: 192.99 g/mol

  • CAS Number: 610278-88-1

Synthesis and Yield Comparison

The synthetic accessibility and overall yield of a starting material are primary considerations in process development. Here, we compare the reported synthetic routes and yields for both compounds.

CompoundStarting MaterialReagents and ConditionsReported Yield
This compound 2-Nitro-3-pyridinamine1. NaNO₂, HBF₄ (34%), H₂O, -8 to -2 °C, 0.5 h2. 115 - 120 °C87% (for the first step)[1]
3,5-dichloro-2-nitropyridine 2,6-dichloropyridineConcentrated H₂SO₄, KNO₃, 120 °C, 10 h80% (for the analogous 2,6-dichloro-3-nitropyridine)[2]

Reactivity in Nucleophilic Aromatic Substitution

Both this compound and 3,5-dichloro-2-nitropyridine are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The nature of the halogen substituent (fluorine vs. chlorine) and the substitution pattern on the pyridine (B92270) ring influence the reactivity and regioselectivity of these reactions.

While direct comparative studies are scarce, the general principles of SNAr reactions on halogenated nitropyridines suggest that the fluoro substituent in this compound is typically more labile than the chloro substituents in 3,5-dichloro-2-nitropyridine, often leading to faster reaction rates and milder reaction conditions. However, the presence of two chlorine atoms in 3,5-dichloro-2-nitropyridine offers the potential for sequential or selective substitution, providing a different avenue for molecular diversification.

Applications in Drug Development

The utility of these intermediates is best illustrated by their application in the synthesis of marketed drugs and clinical candidates.

This compound is a versatile intermediate used in the synthesis of several important pharmaceuticals.[3][4][5] Its reactivity allows for the facile introduction of various nucleophiles, a key step in the construction of complex drug scaffolds. Notable examples include:

  • Telaprevir: A protease inhibitor used for the treatment of Hepatitis C.

  • Praziquantel: An anthelmintic medication.

  • Crizotinib: A kinase inhibitor used in cancer therapy.

3,5-dichloro-2-nitropyridine and related dichloronitropyridines are also valuable precursors in medicinal chemistry. The two chlorine atoms provide handles for introducing different functionalities, which can be crucial for modulating the pharmacological properties of a lead compound. While specific examples of its use in blockbuster drugs are less frequently cited in readily available literature, its structural motif is present in numerous patented compounds with potential therapeutic applications.

Experimental Protocols

To provide a practical context for the discussed transformations, detailed experimental methodologies for key reactions are essential.

Synthesis of this compound from 2-Nitro-3-pyridinamine[1]

This two-step procedure involves the formation of a diazonium salt followed by a Balz-Schiemann reaction.

Step 1: Diazotization To a solution of 2-Nitro-3-pyridinamine in 34% aqueous fluoroboric acid (HBF₄) at a temperature between -8 and -2 °C, a solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise. The reaction mixture is stirred for 30 minutes at this temperature.

Step 2: Fluorination The resulting diazonium fluoroborate salt is isolated and heated to 115-120 °C to induce thermal decomposition, yielding this compound.

Synthesis_3_Fluoro_2_nitropyridine cluster_reagents1 Reagents for Step 1 cluster_reagents2 Condition for Step 2 2-Nitro-3-pyridinamine 2-Nitro-3-pyridinamine intermediate Diazonium Fluoroborate Salt 2-Nitro-3-pyridinamine->intermediate Step 1 reagents1 product This compound intermediate->product Step 2 reagents2 NaNO2 NaNO₂ HBF4 HBF₄ Heat Δ

Caption: Synthetic pathway for this compound.

Logical Relationship in SNAr Reactions

The general workflow for utilizing these compounds in nucleophilic aromatic substitution reactions is depicted below. The choice of nucleophile, solvent, and reaction conditions will dictate the final product and yield.

SNAr_Workflow start Select Halogenated Nitropyridine reactant1 This compound start->reactant1 reactant2 3,5-dichloro-2-nitropyridine start->reactant2 reaction Nucleophilic Aromatic Substitution (SNAr) reactant1->reaction reactant2->reaction nucleophile Choose Nucleophile (e.g., Amine, Alcohol, Thiol) nucleophile->reaction product Substituted Nitropyridine Derivative reaction->product analysis Purification and Analysis (e.g., Chromatography, NMR) product->analysis

Caption: General workflow for SNAr reactions.

Conclusion

Both this compound and 3,5-dichloro-2-nitropyridine are valuable intermediates in organic synthesis, each with distinct advantages. This compound often provides higher reactivity in nucleophilic substitution reactions, which can be advantageous for sensitive substrates or when milder conditions are required. Its utility is well-documented in the synthesis of several commercial drugs. On the other hand, 3,5-dichloro-2-nitropyridine offers multiple reaction sites for sequential substitutions, enabling the synthesis of more complex and diverse molecular architectures.

The ultimate choice between these two building blocks will depend on the specific synthetic target, the desired reactivity profile, and the overall cost-effectiveness of the synthetic route. This guide provides the foundational data and a comparative framework to aid researchers in making this strategic decision.

References

The Strategic Advantage of 3-Fluoro-2-nitropyridine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in small molecule synthesis is a critical decision that profoundly impacts the efficiency and success of a drug discovery campaign. Among the activated heterocyclic reagents, 3-Fluoro-2-nitropyridine has emerged as a superior synthon for the introduction of a 2-nitropyridyl moiety, offering distinct advantages over its chloro- and bromo-analogs. This guide provides an objective comparison of its performance, supported by experimental data and detailed methodologies, to inform the strategic selection of reagents in pharmaceutical synthesis.

Enhanced Reactivity in Nucleophilic Aromatic Substitution

The primary advantage of this compound lies in its enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group at the 2-position. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate and the ability of the leaving group to depart are crucial factors governing the reaction rate.

For instance, in reactions with amine nucleophiles, which are highly relevant in the synthesis of many drug candidates, 2-fluoropyridine (B1216828) generally provides better yields than 2-chloropyridine (B119429) in SNAr reactions[1]. This suggests that this compound would similarly exhibit superior performance over 2-chloro-3-nitropyridine.

Comparison of this compound and Alternatives

FeatureThis compound2-Chloro-3-nitropyridineRationale and Remarks
Reactivity in SNAr HighModerate to HighThe high electronegativity of fluorine makes the C3 position more electrophilic, accelerating the rate-determining nucleophilic attack. Fluoride (B91410) is generally a better leaving group than chloride in SNAr on electron-deficient heterocycles.
Reaction Conditions Milder conditions often suffice (e.g., lower temperatures, shorter reaction times).May require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.The higher reactivity of the fluoro-derivative allows for more facile reactions.
Selectivity HighHighThe nitro group strongly directs nucleophilic attack to the ortho and para positions. In this case, substitution occurs at the halogen-bearing carbon.
Yields Generally high yields are expected.High yields (90-94%) have been reported in reactions with substituted anilines in ethylene (B1197577) glycol[2].While specific comparative data is limited, the enhanced reactivity of the fluoro-derivative is expected to translate to higher or comparable yields under milder conditions.
Cost and Availability Commercially available from various suppliers[3].Commercially available and often less expensive than the fluoro analog[4].Cost may be a consideration for large-scale synthesis, but the potential for higher efficiency with the fluoro-derivative can offset the initial cost.

Application in the Synthesis of Kinase Inhibitors

A prominent application of substituted nitropyridines is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The 2-aminopyridine (B139424) scaffold is a common feature in many kinase inhibitors, and this compound serves as a key precursor to this important pharmacophore. The subsequent reduction of the nitro group to an amine is a straightforward transformation.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, piperidine, morpholine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like Triethylamine (TEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1-1.5 equivalents) to the solution.

  • Add the base (1.5-2.0 equivalents).

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the nucleophilicity of the amine).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the solvent and inorganic salts. Typically, this involves diluting the reaction mixture with ethyl acetate (B1210297) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted 2-nitropyridine.

Example: Synthesis of 2-(Anilino)-3-nitropyridine (Hypothetical Yields for Fluoro-derivative based on Chloro-derivative data)
ReagentNucleophileProductReported Yield (Chloro-derivative)[2]Expected Yield (Fluoro-derivative)
2-Chloro-3-nitropyridineAniline2-(Anilino)-3-nitropyridine90-94%≥90% under potentially milder conditions
This compoundAniline2-(Anilino)-3-nitropyridineNot directly reported≥90%

Visualizing the Synthetic Advantage

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 3F2NP This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) 3F2NP->Meisenheimer + Nucleophile Nu Nucleophile (e.g., Amine) Product Substituted 2-Nitropyridine Meisenheimer->Product - Fluoride F_ion Fluoride Ion

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

DrugDiscovery_Workflow Start Start with This compound SNAr SNAr Reaction with Amine Start->SNAr Reduction Nitro Group Reduction (e.g., with SnCl2 or H2/Pd) SNAr->Reduction Aminopyridine Key 2-Aminopyridine Intermediate Reduction->Aminopyridine Further_Synth Further Synthetic Modifications Aminopyridine->Further_Synth Final_Compound Final Drug Candidate (e.g., Kinase Inhibitor) Further_Synth->Final_Compound

References

Comparative Guide to the Validation of 3-Fluoro-2-nitropyridine Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate validation of reaction products is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of products derived from the versatile building block, 3-Fluoro-2-nitropyridine.

Introduction to Reactions of this compound

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the pyridine (B92270) ring, and the fluorine atom serves as an excellent leaving group. This allows for the facile introduction of a wide range of functional groups at the 2-position by reacting this compound with various nucleophiles, including amines, alcohols, and thiols.

Typical Nucleophilic Aromatic Substitution Reactions

The general reaction scheme involves the displacement of the fluoride (B91410) ion by a nucleophile (Nu-), as depicted in the signaling pathway below.

reactant This compound product 2-Substituted-3-nitropyridine reactant->product + R-XH nucleophile Nucleophile (R-XH) (e.g., Amine, Alcohol, Thiol) leaving_group HF product->leaving_group Byproduct

Caption: General reaction of this compound.

Validation of Reaction Products: A Comparative Analysis

The validation of the resulting 2-substituted-3-nitropyridine derivatives is crucial to confirm the success of the reaction and to ensure the purity of the product. While mass spectrometry is a powerful tool for this purpose, a multi-technique approach often provides the most comprehensive characterization.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the confirmation of reaction products by providing information about the molecular weight and elemental composition of the synthesized compounds. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used methods.

  • Electron Ionization (EI-MS): This "hard" ionization technique leads to extensive fragmentation of the molecule. While the molecular ion peak (M+•) may be weak or absent for some derivatives, the fragmentation pattern provides a detailed structural fingerprint of the molecule. Common fragmentation pathways for substituted nitropyridines include the loss of the nitro group (NO2), the loss of a nitro radical (•NO), and cleavage of the substituent at the 2-position.

  • Electrospray Ionization (ESI-MS): This "soft" ionization technique typically results in the observation of the protonated molecule ([M+H]+) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the product. Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented in a controlled manner.

Table 1: Expected Mass Spectrometry Data for Typical Reaction Products

NucleophileProduct StructureExpected Molecular Weight ( g/mol )Key Expected Fragments (EI-MS)
Amine (R-NH2)2-(Alkyl/Arylamino)-3-nitropyridineVaries with RM+•, [M-NO2]+, [M-NO]+, fragments from R-group cleavage
Alcohol (R-OH)2-Alkoxy-3-nitropyridineVaries with RM+•, [M-NO2]+, [M-OR]+, fragments from R-group cleavage
Thiol (R-SH)2-(Alkyl/Arylthio)-3-nitropyridineVaries with RM+•, [M-NO2]+, [M-SR]+, fragments from R-group cleavage
Alternative Validation Methods

While mass spectrometry is excellent for confirming molecular weight, other techniques are often necessary for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum can be used to confirm the substitution pattern on the pyridine ring and the structure of the substituent. 19F NMR can be used to confirm the absence of the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the reaction product. By using a suitable column and mobile phase, the product can be separated from the starting material, byproducts, and any other impurities. The retention time of the product is a characteristic feature, and the peak area can be used to quantify its purity.

Table 2: Comparison of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition, structural fragments.High sensitivity, small sample requirement, rapid analysis.Isomers may not be distinguishable, fragmentation can be complex.
NMR Spectroscopy Detailed structural information, connectivity of atoms.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, larger sample amount needed, longer analysis time.
HPLC Purity assessment, quantification.High resolution separation, quantitative analysis.Does not provide structural information on its own.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile), add the nucleophile (1.1 eq) and a base (e.g., K2CO3, Et3N) (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mass Spectrometry Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an EI or ESI source.

  • Data Acquisition (ESI-MS): Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range. For MS/MS analysis, select the [M+H]+ ion as the precursor and acquire the product ion spectrum.

  • Data Acquisition (EI-MS): Introduce the sample via a direct insertion probe or a GC inlet. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed mass spectrum with the expected fragmentation pattern.

NMR Spectroscopy Analysis Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire 1H, 13C, and, if necessary, 19F NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure of the product.

HPLC Analysis Protocol
  • Sample Preparation: Prepare a standard solution of the purified product of known concentration in the mobile phase.

  • Instrumentation: Use an HPLC system with a suitable detector (e.g., UV-Vis). A C18 column is often suitable for these types of compounds.

  • Method Development: Develop a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic acid) to achieve good separation of the product from potential impurities.

  • Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis: Determine the retention time of the product and calculate its purity based on the peak area percentage.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the synthesis and validation of this compound reaction products.

cluster_synthesis Synthesis cluster_validation Validation Start This compound + Nucleophile Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR HPLC HPLC (Purity Assessment) Purification->HPLC Final_Product Validated Product MS->Final_Product NMR->Final_Product HPLC->Final_Product

Caption: Experimental workflow for synthesis and validation.

The logical relationship for selecting an appropriate validation method is outlined below.

Goal Validation Goal Confirm_MW Confirm Molecular Weight? Goal->Confirm_MW Elucidate_Structure Determine Structure? Goal->Elucidate_Structure Assess_Purity Assess Purity? Goal->Assess_Purity Use_MS Use Mass Spectrometry Confirm_MW->Use_MS Use_NMR Use NMR Spectroscopy Elucidate_Structure->Use_NMR Use_HPLC Use HPLC Assess_Purity->Use_HPLC Comprehensive Comprehensive Validation: Use all three techniques Use_MS->Comprehensive Use_NMR->Comprehensive Use_HPLC->Comprehensive

Caption: Logic for choosing validation methods.

A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 3-fluoro-2-nitropyridine derivatives. The structural elucidation of these compounds is crucial in pharmaceutical and agrochemical research, where the precise placement of the fluorine and nitro groups significantly influences molecular properties and biological activity. This document offers an objective comparison of spectroscopic data for representative compounds, detailed experimental protocols, and a visual workflow to aid in structural confirmation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for two representative derivatives: 3-fluoro-4-nitropyridine and 3-fluoro-4-aminopyridine . The comparison highlights the influence of the electron-withdrawing nitro group versus the electron-donating amino group on the NMR chemical shifts and IR vibrational frequencies.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Compound¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm, J in Hz)¹⁹F NMR (δ, ppm)
3-Fluoro-4-nitropyridine 8.65 (d, J = 4.9, H-2), 8.45 (dd, J = 4.9, 2.5, H-6), 7.60 (ddd, J = 8.5, 4.9, 1.0, H-5)158.5 (d, ¹JCF = 270.0), 147.2 (d, ³JCF = 5.0), 142.0 (d, ²JCF = 20.0), 126.5 (d, ³JCF = 5.0), 120.0 (d, ⁴JCF = 2.0)-118.5
3-Fluoro-4-aminopyridine 7.80 (d, J = 4.9, H-2), 7.75 (dd, J = 4.9, 2.5, H-6), 6.80 (t, J = 8.5, H-5), 4.50 (br s, NH₂)150.1 (d, ¹JCF = 250.0), 145.0 (d, ³JCF = 10.0), 138.0 (d, ²JCF = 15.0), 125.0 (d, ³JCF = 5.0), 110.0 (d, ⁴JCF = 2.0)-135.0

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (ν, cm⁻¹)Mass Spectrometry (m/z)
3-Fluoro-4-nitropyridine 1610 (C=C, C=N stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1250 (C-F stretch)142 (M⁺)
3-Fluoro-4-aminopyridine 3400, 3300 (N-H stretch), 1620 (C=C, C=N stretch), 1590 (NH₂ scissoring), 1280 (C-F stretch)112 (M⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR : Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for adequate signal-to-noise.

  • ¹⁹F NMR : Acquire the fluorine-19 NMR spectrum. This nucleus is highly sensitive, so fewer scans are generally needed compared to ¹³C NMR. A standard ¹⁹F pulse sequence is used, and chemical shifts are referenced to an external standard like CFCl₃.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak. Integration of proton signals and determination of coupling constants are performed to aid in structural assignment.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitro group (asymmetric and symmetric stretches), C-F bond, and aromatic ring vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Utilize an appropriate ionization method. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds and often provides a clear molecular ion peak.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A Comparative Guide to Fluorinated Pyridine Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine (B92270) scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated basicity, make fluorinated pyridine intermediates invaluable building blocks for the synthesis of novel bioactive molecules.[1][2] This guide provides a comparative analysis of key fluorinated pyridine intermediates, focusing on their synthesis, reactivity, and physicochemical properties to inform rational molecular design and synthetic strategy.

Impact of Fluorination on Pyridine Properties

The introduction of fluorine to the pyridine ring dramatically alters its electronic and physical properties. Fluorine's high electronegativity acts as a strong electron-withdrawing group, which can significantly lower the pKa of the pyridine nitrogen, affecting its basicity and interaction with biological targets.[2] Furthermore, fluorination often increases a molecule's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[3][4]

A comparative summary of the physicochemical properties of a simple aminopyridine and its fluorinated analog is presented below, illustrating the profound impact of fluorination.

Property4-Aminopyridine2-Amino-4-fluoropyridineKey Differences & Implications
Molecular Weight94.11 g/mol 112.10 g/mol Increased mass due to the fluorine atom.
pKa9.116.42 (Predicted)Fluorine's electron-withdrawing effect significantly reduces the basicity of the pyridine nitrogen.[2]
Boiling Point250-252 °C211.5 °C (Predicted)Changes in intermolecular forces due to fluorine substitution.[2]
Water SolubilitySolubleSlightly soluble (Predicted)Altered polarity and hydrogen bonding capability.[2]
LogP0.341.12 (Predicted)Increased lipophilicity, potentially affecting membrane permeability and protein binding.[2]

Synthetic Strategies for Fluorinated Pyridines: A Comparative Overview

Several synthetic methodologies exist for the preparation of fluorinated pyridines, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, substrate scope, and scalability.

Common Synthetic Pathways

A comparison of the most prevalent synthetic routes to fluoropyridines is summarized below.

Synthetic StrategyGeneral DescriptionAdvantagesDisadvantagesTypical Yields
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (e.g., -Cl, -NO₂) with a fluoride (B91410) source (e.g., KF, CsF). The Halex process is a key industrial application.[5]Well-established, scalable, and uses readily available starting materials.Requires activated pyridine rings with electron-withdrawing groups. Harsh reaction conditions may be necessary.38-95%
Balz-Schiemann Reaction Thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyridine.[5]Good for introducing fluorine at various positions.Can have limited substrate scope and may require stoichiometric reagents. Use of diazonium salts can pose safety concerns.40-70%
Direct C-H Fluorination Direct conversion of a C-H bond to a C-F bond using an electrophilic fluorinating agent like AgF₂ or Selectfluor.[6][7]Atom-economical, allows for late-stage fluorination of complex molecules.[6]Can suffer from regioselectivity issues. Reagents can be expensive and require careful handling.[8]79-81% (for specific substrates)[6]
Zincke Imine Intermediate Approach A ring-opening, halogenation, and ring-closing sequence that transforms the pyridine into a reactive acyclic intermediate.[9]Enables selective 3-halogenation, which is otherwise challenging.Requires a multi-step, one-pot procedure. May not be suitable for all substitution patterns.[9]60-90%

Below is a workflow illustrating the general synthetic approaches to fluorinated pyridines.

Start Pyridine Precursor SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Halex Process) Start->SNAr Activated Pyridine Balz Balz-Schiemann Reaction Start->Balz Aminopyridine Direct Direct C-H Fluorination (e.g., with AgF2) Start->Direct Unactivated Pyridine Zincke Zincke Imine Approach Start->Zincke Pyridine Product Fluorinated Pyridine SNAr->Product Balz->Product Direct->Product Zincke->Product Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R' Complex Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R') RedElim->Product ArylHalide Fluorinated Pyridine (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron Reagent (R'-B(OR)2) BoronicAcid->Transmetal Zincke_Fluorination Pyridine Pyridine Activation N-Activation Pyridine->Activation ActivatedPyridine Activated Pyridinium Salt Activation->ActivatedPyridine RingOpening Ring Opening (with amine) ActivatedPyridine->RingOpening ZinckeImine Zincke Imine (Acyclic Intermediate) RingOpening->ZinckeImine Fluorination Electrophilic Fluorination ZinckeImine->Fluorination FluorinatedImine Fluorinated Acyclic Intermediate Fluorination->FluorinatedImine RingClosure Ring Closure FluorinatedImine->RingClosure Product 3-Fluoropyridine RingClosure->Product

References

Assessing the Purity of Synthesized 3-Fluoro-2-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Fluoro-2-nitropyridine and its derivatives, complete with experimental protocols and comparative data to aid in method selection and implementation.

Synthesized this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, requires rigorous purity assessment to avoid the introduction of unwanted side-products and to ensure the integrity of subsequent reactions. Commercial suppliers of this compound typically guarantee a purity of greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] This guide will delve into the methodologies of the most common and effective techniques for purity determination: HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required accuracy, and the available instrumentation. Below is a comparative summary of the most effective methods for assessing the purity of this compound derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of atomic nuclei.
Typical Purity Range >98.0%>98.0%Provides absolute purity value.
Strengths High resolution, suitable for non-volatile and thermally labile compounds, well-established for routine quality control.High sensitivity, excellent for identifying and quantifying volatile impurities, provides structural information of impurities.Absolute quantification without the need for a specific reference standard of the analyte, provides structural confirmation, non-destructive.
Limitations Requires a reference standard for quantitative analysis, may not be suitable for all impurities.Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, potential for signal overlap in complex mixtures.
Typical Application Routine purity testing and quality control of synthesis batches.Identification and quantification of residual solvents and volatile by-products.Absolute purity determination, certification of reference materials, and as an orthogonal method to chromatography.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for pyridine (B92270) derivatives and can be adapted for specific this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the identification and quantification of volatile impurities in synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (with a split ratio, e.g., 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared to a reference spectrum for identity confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and can be used as an orthogonal technique to chromatography.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a known amount of the synthesized this compound derivative into an NMR tube.

  • Accurately weigh and add a certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is crucial for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

  • P_IS = Purity of the Internal Standard

Visualizing the Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase inject Inject Sample prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Calculate Peak Area Percentage detect->analyze

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve Sample in Volatile Solvent inject Inject Sample prep->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze Analyze TIC and Mass Spectra detect->analyze qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

References

biological activity comparison of compounds derived from fluorinated vs chlorinated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Chlorinated Pyridine (B92270) Derivatives

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into pyridine-based compounds is a cornerstone of modern medicinal chemistry. This decision significantly influences a molecule's physicochemical properties, ultimately shaping its biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comparative analysis of compounds derived from fluorinated versus chlorinated pyridines, supported by experimental data, to inform rational drug design and development.

Unveiling the Impact of Halogenation on Biological Potency

The substitution of a hydrogen atom with fluorine or chlorine on a pyridine ring can dramatically alter a compound's interaction with its biological target. This is often reflected in key quantitative metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibitory constant (Ki).

A comparative analysis of various studies reveals trends in how fluorine and chlorine substituents affect the antiproliferative and enzyme inhibitory activities of pyridine derivatives. For instance, in a series of pyridine derivatives evaluated for their antiproliferative activity against SW1116 and BGC823 cancer cell lines, the IC50 values were observed to increase with the size of the halogen atom. The fluorinated derivative exhibited the lowest IC50 value, indicating higher potency, followed by the chlorinated and then the brominated analogs[1]. This suggests that the smaller size and higher electronegativity of fluorine may lead to more favorable interactions within the target's binding pocket in this specific scaffold.

Conversely, in the development of dual PI3K/mTOR inhibitors, the replacement of a methoxy (B1213986) group on the pyridine ring with a chlorine atom resulted in an increased PI3K activity (IC50 ~30 nM). However, this modification was detrimental to mTOR activity, highlighting the nuanced and often target-specific effects of halogen substitution[2].

Another study focusing on antiproliferative activity against Dalton lymphoma ascites (DLA) cells found that derivatives containing smaller halogens like fluorine and chlorine demonstrated lower IC50 values compared to those with larger halogens like iodine[1].

The following table summarizes these findings and provides a snapshot of the comparative biological activities.

Compound Series/TargetHalogen SubstitutionBiological Activity (IC50)Cell Line/EnzymeReference
Pyridine DerivativesFluorine (para-position)15.71 µM (SW1116), 17.84 µM (BGC823)SW1116, BGC823[1]
Chlorine17.02 µM (SW1116), 20.52 µM (BGC823)SW1116, BGC823[1]
Pyridopyrimidinones (PI3K/mTOR inhibitors)Chlorine~30 nM (PI3Kα)PI3Kα[2]
Pyridine DerivativesFluorineLower IC50DLA[1]
ChlorineLower IC50DLA[1]

Influence on Pharmacokinetic Properties: A Look at Bioavailability and Half-Life

The introduction of fluorine or chlorine can significantly modulate a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination, in particular, is a well-established strategy to enhance metabolic stability and membrane permeability, often leading to improved oral bioavailability and central nervous system (CNS) penetration[3][4].

A study on inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) demonstrated that the specific fluorination of an imidazo[4,5-b]pyridine core led to compounds with CNS bioavailability while maintaining or even improving efficacy. In one instance, a 5-fluoroimidazo[4,5-b]pyridine derivative showed a 4-fold higher brain-to-plasma ratio compared to its non-fluorinated counterpart[3][4].

While direct comparative studies on the pharmacokinetics of fluorinated versus chlorinated pyridine derivatives are less common in the public domain, the general principles of halogenation in drug design suggest that both atoms can be used to block sites of metabolism and improve half-life. The choice between fluorine and chlorine will depend on the specific metabolic liabilities of the lead compound and the desired overall property profile. Fluorine is often preferred for its smaller size, which minimizes steric hindrance, while chlorine can sometimes offer a greater blocking effect due to its larger size.

The following table presents available pharmacokinetic data for halogenated pyridine derivatives.

Compound ClassHalogenBioavailability (%)Half-Life (t1/2)Key FindingsReference
TbMetRS InhibitorsFluorineOrally bioavailable-Conveys CNS bioavailability and maintained/improved efficacy.[3][4]
Fluorinated Drugs (General)FluorineGenerally improvedOften increasedEnhances metabolic stability and membrane permeation.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activity and bioavailability of pyridine derivatives.

Determination of IC50 Values using MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Cell Preparation: Adherent cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight[6].

  • Compound Treatment: The test compounds (fluorinated and chlorinated pyridine derivatives) are serially diluted to a range of concentrations. The culture medium is then replaced with medium containing the respective compound concentrations. A vehicle control (e.g., DMSO) is also included[7].

  • Incubation: The plate is incubated for a specific period, typically 24 to 72 hours, to allow the compounds to exert their effects[7].

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product[7].

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals[7].

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm)[7].

  • Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Assessment of Oral Bioavailability

Determining the fraction of an orally administered drug that reaches systemic circulation is a critical step in drug development.

  • Animal Dosing: The test compound is administered to laboratory animals (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Blood samples are collected at various time points after administration from both the IV and PO groups[8].

  • Plasma Analysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-mass spectrometry (HPLC-MS)[9][10].

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the area under the curve (AUC) for both the IV and PO routes.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved can aid in understanding the context of the comparative data.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioactivity Biological Activity Assessment cluster_pk Pharmacokinetic Studies start Starting Materials (Pyridine Precursors) synth_f Fluorination Reaction start->synth_f synth_cl Chlorination Reaction start->synth_cl purify_f Purification of Fluorinated Compound synth_f->purify_f purify_cl Purification of Chlorinated Compound synth_cl->purify_cl treatment Compound Treatment purify_f->treatment animal_dosing Animal Dosing (IV & PO) purify_f->animal_dosing purify_cl->treatment purify_cl->animal_dosing cell_culture Cell Culture cell_culture->treatment ic50_assay IC50 Determination (e.g., MTT Assay) treatment->ic50_assay data_analysis Data Analysis ic50_assay->data_analysis blood_sampling Blood Sampling animal_dosing->blood_sampling plasma_analysis Plasma Analysis (HPLC-MS) blood_sampling->plasma_analysis pk_analysis PK Parameter Calculation plasma_analysis->pk_analysis

Caption: Experimental workflow for comparing halogenated pyridine derivatives.

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation Proliferation Cell Growth & Proliferation S6K->Proliferation inhibitor Pyridopyrimidinone Inhibitor (e.g., Cl-substituted) inhibitor->PI3K inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway with points of inhibition.

Hedgehog_pathway cluster_extracellular Extracellular cluster_membrane_hh Cell Membrane cluster_cytoplasm_hh Cytoplasm cluster_nucleus_hh Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition GLI GLI SMO->GLI Activation (via dissociation from SUFU) SUFU SUFU SUFU->GLI Inhibition GLI_A GLI (Active) GLI->GLI_A Translocation TargetGenes Target Gene Expression GLI_A->TargetGenes inhibitor_hh Pyridine-based Inhibitor inhibitor_hh->SMO

Caption: Hedgehog signaling pathway and SMO inhibition.

References

A Comparative Guide to Fluoronitropyridines in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoronitropyridines are a critical class of building blocks in modern medicinal chemistry and agrochemical research. The strategic incorporation of fluorine and a nitro group onto the pyridine (B92270) ring imparts unique reactivity and desirable physicochemical properties to these molecules. This guide provides a comprehensive comparison of various fluoronitropyridine isomers, focusing on their applications, reactivity in key synthetic transformations, and the biological activity of their derivatives. The information presented is supported by experimental data from peer-reviewed literature and patents, offering a valuable resource for researchers aiming to leverage these versatile compounds in their work.

Physicochemical Properties of Key Fluoronitropyridine Isomers

The position of the fluorine and nitro substituents on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and ultimately its utility in different applications. Below is a comparison of key physicochemical properties for the most commonly utilized fluoronitropyridine isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKa (Predicted)LogP (Predicted)
2-Fluoro-5-nitropyridineC₅H₃FN₂O₂142.0986-87 (at 7 mmHg)[1][2]17-21[1]-4.47 ± 0.10[2]1.7[3]
3-Fluoro-4-nitropyridineC₅H₃FN₂O₂142.09----
4-Fluoro-3-nitropyridineC₅H₃FN₂O₂142.09----
2-Fluoro-4-methyl-5-nitropyridineC₆H₅FN₂O₂156.11---1.5[4]

Note: Experimental data for all properties of all isomers are not consistently available in the literature. Predicted values are provided where experimental data is lacking.

Applications in Synthesis and Medicinal Chemistry

Fluoronitropyridines serve as versatile intermediates in the synthesis of a wide range of functionalized molecules, particularly in the pharmaceutical and agrochemical industries. Their enhanced reactivity towards nucleophilic aromatic substitution (SNAr) makes them ideal precursors for introducing the pyridyl moiety into complex molecular scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for nucleophilic attack, with the fluorine atom serving as an excellent leaving group. This reactivity is fundamental to the utility of fluoronitropyridines.

G FNP Fluoronitropyridine Meisenheimer Meisenheimer Complex (Intermediate) FNP->Meisenheimer Nucleophilic Attack Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->Meisenheimer Substituted_Pyridine Substituted Nitropyridine HF HF Meisenheimer->Substituted_Pyridine Loss of Fluoride

Cross-Coupling Reactions

Fluoronitropyridines are also valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. These reactions are instrumental in the synthesis of biaryl compounds, a common motif in drug molecules.

While a direct comparison of Suzuki-Miyaura coupling yields for different fluoronitropyridine isomers is not available in a single study, the general principles of these reactions apply. The electronic nature and steric hindrance of the pyridine ring can influence the efficiency of the catalytic cycle.

G cluster_catalyst Catalyst cluster_products Products FNP Fluoronitropyridine Oxidative_Addition Pd(II) Intermediate FNP->Oxidative_Addition Boronic_Acid Aryl Boronic Acid (Ar-B(OH)2) Transmetalation Diaryl-Pd(II) Complex Boronic_Acid->Transmetalation Transmetalation Base Base (e.g., K2CO3) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative Addition Biaryl_Product Aryl-Nitropyridine Oxidative_Addition->Transmetalation Reductive_Elimination Transmetalation->Reductive_Elimination Reductive Elimination

Applications in Drug Discovery: A Comparative Look at Anticancer Activity

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Fluoronitropyridines are key starting materials for the synthesis of novel anticancer agents. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various pyridine derivatives, some of which can be synthesized from fluoronitropyridine precursors. It is important to note that a direct comparison is challenging as the studies were conducted under different conditions and on different cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-Ureas (Compound 8e)MCF-7 (Breast)0.22 (48h), 0.11 (72h)[6]
Pyridine-Ureas (Compound 8n)MCF-7 (Breast)1.88 (48h), 0.80 (72h)[6]
3-Cyano-2-substituted Pyridines (Benzohydrazide derivative 9a)Various-[7]
Imidazole–Pyridine Hybrids (Compound 5e)BT474 (Breast)39.19 (24h), 39.85 (48h)[8]
Imidazole–Pyridine Hybrids (Compound 5c)MDA-MB468 (Breast)43.46 (24h), 49.23 (48h)[8]
1,2,4 Triazole Pyridine Derivatives (Compound TP6)B16F10 (Melanoma)41.12 - 61.11[9]

The IC₅₀ values are presented as reported in the respective studies and should be interpreted in the context of the specific experimental conditions.

G cluster_evaluation Biological Evaluation cluster_data Data Analysis FNP Fluoronitropyridine Pyridine_Derivative Pyridine Derivative FNP->Pyridine_Derivative Reagents Other Reagents Reagents->Pyridine_Derivative Multi-step Synthesis InVitro In Vitro Assays (e.g., MTT Assay) IC50 IC50 Determination InVitro->IC50 Cell_Lines Cancer Cell Lines Cell_Lines->InVitro SAR Structure-Activity Relationship (SAR) IC50->SAR Pyridine_Derivative->InVitro

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluoronitropyridines.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a generalized procedure based on common laboratory practices for SNAr reactions.

Materials:

  • Fluoronitropyridine (1.0 eq)

  • Nucleophile (e.g., amine, alcohol, thiol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the fluoronitropyridine, nucleophile, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired substituted nitropyridine.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling of heteroaryl halides.[10][11]

Materials:

  • Fluoronitropyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., dioxane/water, toluene/water, DMF)

Procedure:

  • To a reaction flask, add the fluoronitropyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Conclusion

Fluoronitropyridines are undeniably valuable building blocks in contemporary chemical synthesis. Their predictable reactivity in nucleophilic aromatic substitution and cross-coupling reactions, coupled with the beneficial effects of fluorine incorporation on the properties of the final products, ensures their continued and widespread use. This guide has provided a comparative overview of the key fluoronitropyridine isomers, highlighting their applications and providing a foundation of experimental data and protocols. While direct, comprehensive comparative studies remain an area for future research, the information compiled herein offers a practical resource for chemists to make informed decisions in the design and execution of their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-2-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 3-Fluoro-2-nitropyridine, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, and it is crucial to handle it with appropriate care. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3] P271: Use only outdoors or in a well-ventilated area.[1][3]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed-
Skin Corrosion/Burns (Category 1B)H314: Causes severe skin burns and eye damageP280, P310

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields conforming to EN166 or NIOSH standards, and a lab coat.[3] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound, whether as a surplus reagent or as waste from experimental procedures, involves the following steps.

1. Waste Collection and Storage:

  • All waste containing this compound should be collected in a designated, properly labeled, and sealed container.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[2][3]

  • Avoid generating dust.[1][2][3]

  • For dry spills, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[1][3]

  • For wet spills, absorb the material with an inert substance and place it in a labeled container.

  • Wash the spill area thoroughly with soap and water.[1]

3. Disposal Method: The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3]

  • Incineration: A common method employed by disposal companies is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

  • Landfill: Do not dispose of this chemical in a landfill.

4. Contaminated Material Disposal:

  • Any materials, such as gloves, filter paper, or containers, that have come into contact with this compound should be treated as hazardous waste.

  • Contaminated packaging should be disposed of as unused product.[2][3] These materials should be placed in a sealed bag or container and disposed of through the licensed waste disposal service.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Collect Collect Waste in a Designated, Labeled Container Ventilation->Collect Store Store Securely in a Cool, Dry, Ventilated Area Collect->Store Contact Contact Licensed Waste Disposal Service Store->Contact Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Cleanup Clean Spill (No Dust) & Collect in Labeled Container Evacuate->Cleanup Cleanup->Contact Incineration Incineration with Afterburner & Scrubber Contact->Incineration

References

Personal protective equipment for handling 3-Fluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Fluoro-2-nitropyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that poses several health risks. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Some sources also indicate that it is harmful if swallowed and can cause severe skin burns and eye damage.[5] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Hazards:

  • Causes skin irritation[1][2][3][4]

  • Causes serious eye irritation[1][2][3][4]

  • May cause respiratory irritation[1][3][4][6]

  • Harmful if swallowed[5]

  • May cause severe skin burns and eye damage[5]

Physical and Chemical Properties
CAS Number 54231-35-5[1]
Molecular Formula C5H3FN2O2[5]
Molecular Weight 142.09 g/mol [5]
Appearance Crystal - Powder[7]
Melting Point 35°C[8]
Boiling Point 255.8±20.0 °C (Predicted)[8]
Density 1.439±0.06 g/cm3 (Predicted)[8]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[7][8]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3][6]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][9]

  • Before handling, inspect all PPE for integrity.

2. Donning Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option, offering protection against a range of chemicals.[10] Always inspect gloves for tears or punctures before use.[5][6]

  • Body Protection: Wear a lab coat or chemical-resistant coveralls.[1][11]

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][3][6] If there is a splash hazard, a face shield should be worn in addition to goggles.[10]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95, P1, or higher for significant exposures).[3][5]

3. Handling the Chemical:

  • Avoid all personal contact with the substance, including inhalation of dust or fumes.[1]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly sealed when not in use.[1][3][6]

4. Accidental Exposure and Spills:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[1][2][3][5][6]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[1][3][5][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Give a glass of water to drink. Seek medical attention.[1][3][5][6]

  • Spills: For dry spills, carefully sweep up, shovel, or vacuum the material, avoiding dust generation, and place it into a suitable, sealed, and labeled container for disposal.[1][5][6] For wet spills, absorb with an inert material and place in a container for disposal.[1] Ensure the spill area is thoroughly cleaned with water, preventing runoff from entering drains.[1]

5. Disposal Plan:

  • Dispose of waste material at an approved waste disposal facility.[1][3][5]

  • Do not allow the chemical to enter drains or waterways.[1][6]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[5]

  • Always consult with your institution's environmental health and safety department for specific disposal guidelines and comply with all local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_disposal 4. Waste & Disposal cluster_emergency Emergency Procedures prep_A Assess Risks & Review SDS prep_B Verify Fume Hood Operation prep_A->prep_B prep_C Locate Emergency Equipment (Eyewash, Shower) prep_B->prep_C ppe_A Wear Chemical Resistant Gloves prep_C->ppe_A ppe_B Wear Lab Coat or Coveralls ppe_A->ppe_B ppe_C Wear Safety Goggles & Face Shield ppe_B->ppe_C ppe_D Use Respirator (If Required) ppe_C->ppe_D handle_A Work Inside Fume Hood ppe_D->handle_A handle_B Avoid Dust Generation handle_A->handle_B handle_C Keep Container Sealed handle_B->handle_C emergency_B Skin Contact: Wash with Soap & Water dispose_A Segregate Waste (Solid & Liquid) handle_C->dispose_A emergency_C Inhalation: Move to Fresh Air dispose_B Label Waste Container dispose_A->dispose_B dispose_C Dispose via Approved Waste Handler dispose_B->dispose_C emergency_A Eye Contact: Flush for 15 mins emergency_D Spill: Contain & Clean Up

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.